N-(2-Cyanophenyl)-3,4-difluorobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyanophenyl)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULRHDQXUTYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for N-(2-Cyanophenyl)-3,4-difluorobenzamide, a molecule of significant interest in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable method of amide bond formation via the reaction of an activated carboxylic acid derivative, specifically an acyl chloride, with an aromatic amine. This document details the retrosynthetic analysis, the synthesis of key precursors—3,4-difluorobenzoyl chloride and 2-aminobenzonitrile—and the final amide coupling reaction. Each stage is presented with a discussion of the underlying chemical principles, detailed experimental protocols, and considerations for optimization. Alternative coupling methodologies are also reviewed to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: Significance and Synthetic Strategy
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a complex organic molecule incorporating several key functional groups: a nitrile, a difluorinated phenyl ring, and an amide linkage. This combination of features makes it a valuable scaffold and intermediate in the development of novel pharmaceuticals and functional materials. The difluoro-aromatic moiety can enhance metabolic stability and binding affinity, while the cyanophenyl group offers a versatile handle for further chemical transformations.
The core of this synthesis lies in the formation of the amide bond, one of the most fundamental and frequently employed reactions in organic chemistry.[1][2] The principal strategy discussed herein involves the coupling of two primary synthons: a nucleophilic amine (2-aminobenzonitrile) and an electrophilic acyl donor (3,4-difluorobenzoyl chloride). This approach is favored for its high efficiency, reliability, and scalability.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The most apparent disconnection is at the amide C-N bond, which is synthetically the most straightforward to form. This disconnection yields an amine precursor, 2-aminobenzonitrile, and a carboxylic acid derivative, 3,4-difluorobenzoic acid (or its activated form, 3,4-difluorobenzoyl chloride).
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the final coupling step is contingent upon the efficient preparation of high-purity precursors.
Preparation of Electrophile: 3,4-Difluorobenzoyl Chloride
The most direct method for synthesizing 3,4-difluorobenzoyl chloride is the chlorination of 3,4-difluorobenzoic acid.[3] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this transformation. Thionyl chloride is often preferred on a larger scale due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent loss of sulfur dioxide and hydrogen chloride to form the highly reactive acyl chloride.
Experimental Protocol: Synthesis of 3,4-Difluorobenzoyl Chloride
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add 3,4-difluorobenzoic acid.
-
Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The resulting crude 3,4-difluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[3]
| Parameter | Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient, cost-effective, and byproducts are gaseous. |
| Stoichiometry | 2-3 equivalents of SOCl₂ | Ensures complete conversion of the carboxylic acid. |
| Catalyst | DMF (catalytic) | Accelerates the reaction via formation of a Vilsmeier reagent. |
| Temperature | 75-80 °C (Reflux) | Provides sufficient energy to overcome the activation barrier. |
| Purification | Vacuum Distillation | Separates the product from non-volatile impurities. |
Preparation of Nucleophile: 2-Aminobenzonitrile
2-Aminobenzonitrile is a common building block. One established synthesis route involves the reduction of the readily available 2-nitrobenzonitrile.[4] A variety of reducing agents can be employed, with zinc dust in an acidic medium being a practical and effective choice for laboratory-scale synthesis.
Experimental Protocol: Synthesis of 2-Aminobenzonitrile
-
Setup: In a flask suitable for cooling, suspend 2-nitrobenzonitrile in a solution of concentrated hydrochloric acid and water.
-
Reduction: Cool the mixture in an ice bath. Add zinc dust portion-wise, ensuring the internal temperature does not exceed 20-30 °C.[4] Vigorous stirring is essential.
-
Reaction Monitoring: Stir the reaction mixture for an additional 20-30 minutes after the final addition of zinc.
-
Neutralization & Extraction: Cool the mixture to 5-10 °C and carefully neutralize it by adding a base such as sodium carbonate until the solution is basic. The product will separate as an oily layer which may solidify.[4] Extract the product into a suitable organic solvent like toluene or ethyl acetate.
-
Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[4]
Core Synthesis: Amide Bond Formation
With both precursors in hand, the final step is the amide coupling reaction. This is a nucleophilic acyl substitution where the amino group of 2-aminobenzonitrile attacks the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride.
Caption: Core amide coupling reaction scheme. (Note: Placeholder for product image)
Causality Behind Experimental Choices:
-
Base: The reaction generates HCl as a byproduct, which would protonate the unreacted amine, rendering it non-nucleophilic. A base, such as pyridine or triethylamine, is essential to neutralize the HCl and drive the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: An aprotic, inert solvent like tetrahydrofuran (THF), dichloromethane (DCM), or toluene is used to dissolve the reactants without participating in the reaction.[5]
-
Temperature: The reaction is highly exothermic. The initial addition of the acyl chloride is typically performed at a low temperature (0 °C) to control the reaction rate and prevent side reactions. The mixture is then allowed to warm to room temperature to ensure the reaction goes to completion.[5][6]
Detailed Experimental Protocol
-
Setup: Dissolve 2-aminobenzonitrile (1.0 eq.) and a base like pyridine (1.5 eq.) or triethylamine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF) in a flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 3,4-difluorobenzoyl chloride (1.1 eq.) in the same solvent dropwise via an addition funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. If a tertiary amine base was used, an acidic wash (e.g., 1M HCl) can be used to remove the excess base. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Caption: Experimental workflow for the amide coupling.
Alternative Synthesis: Coupling Reagent-Mediated Amidation
While the acyl chloride method is robust, it requires an extra step to prepare the activated acid. Direct coupling of 3,4-difluorobenzoic acid with 2-aminobenzonitrile can be achieved using various coupling reagents.[1] These reagents activate the carboxylic acid in situ.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice as its urea byproduct is water-soluble, simplifying purification.[7] Often, an additive like 1-hydroxybenzotriazole (HOBt) is included to improve efficiency and suppress side reactions.[7]
-
Phosphonium Reagents (PyBOP, HATU): These are highly efficient but also more expensive. They are typically used for more challenging couplings or in peptide synthesis.
-
Propylphosphonic Anhydride (T3P®): This is a versatile and powerful coupling reagent that works well for a broad range of substrates, including electron-deficient amines.[8]
This alternative pathway avoids the handling of moisture-sensitive and corrosive acyl chlorides but may require more complex purification to remove the coupling agent byproducts.
Characterization
The identity and purity of the final product, N-(2-Cyanophenyl)-3,4-difluorobenzamide, must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡N stretch (around 2220-2240 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and the amide C=O stretch (around 1650-1680 cm⁻¹).
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide is most reliably achieved through a two-step process involving the preparation of key intermediates followed by a final amide coupling. The reaction of 3,4-difluorobenzoyl chloride with 2-aminobenzonitrile in the presence of a suitable base provides a high-yield, scalable, and robust pathway to the target molecule. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable chemical entity.
References
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Taylor & Francis Online. Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS . (2023). Available from: [Link]
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MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides . (2023). Available from: [Link]
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ACS Omega. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides . (2019). Available from: [Link]
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PMC (PubMed Central). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis . Available from: [Link]
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PMC (PubMed Central). N-(4-Cyanophenyl)-2,6-difluorobenzamide . Available from: [Link]
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PMC (PubMed Central). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . Available from: [Link]
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Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents . (2008). Available from: [Link]
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Audrey Yun Li. synthesis of 3,4-difluorobenzonitrile and monofluorobenzo . (1989). Available from: [Link]
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MDPI. N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . (2017). Available from: [Link]
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MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide . (2021). Available from: [Link]
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ACS Publications. Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides . (2023). Available from: [Link]
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MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide . (2021). Available from: [Link]
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PubChem. 3,4-Difluorobenzoyl chloride . Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(2-Cyanophenyl)-3,4-difluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Cyanophenyl)-3,4-difluorobenzamide (CAS RN: 1016804-69-5), a compound of interest in medicinal chemistry and drug development.[1][2] This document delves into the structural and electronic characteristics that dictate its behavior in biological and chemical systems. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this guide establishes a robust framework for its characterization by integrating data from closely related analogs, theoretical predictions, and established analytical methodologies. The primary objective is to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize and evaluate N-(2-Cyanophenyl)-3,4-difluorobenzamide in their research endeavors.
Introduction and Chemical Identity
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a synthetic organic compound featuring a difluorinated benzamide moiety linked to a cyanophenyl group. The presence of the electron-withdrawing cyano group and the two fluorine atoms significantly influences the molecule's electronic distribution, and consequently, its chemical reactivity and physical properties. While its specific applications are not extensively documented in public literature, its structural motifs are prevalent in pharmacologically active molecules, suggesting its potential as a building block or a lead compound in drug discovery programs.[2]
Table 1: Chemical Identity of N-(2-Cyanophenyl)-3,4-difluorobenzamide
| Identifier | Value | Source |
| Chemical Name | N-(2-Cyanophenyl)-3,4-difluorobenzamide | - |
| CAS Number | 1016804-69-5 | [1][2] |
| Molecular Formula | C₁₄H₈F₂N₂O | [1] |
| Molecular Weight | 258.22 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥99% | [2] |
Synthesis and Structural Elucidation
Diagram 1: Proposed Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Caption: Proposed synthetic pathway for N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Structural confirmation of the synthesized product would be achieved through a combination of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties: Experimental and Predicted
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of specific experimental data for N-(2-Cyanophenyl)-3,4-difluorobenzamide, this section presents a combination of data from analogous compounds and in silico predictions.
Melting Point
The melting point is a critical indicator of purity and crystal lattice energy. While the exact melting point of N-(2-Cyanophenyl)-3,4-difluorobenzamide is not reported, related difluorobenzamide derivatives exhibit melting points in the range of 100-120°C. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide has a melting point of 100-102°C, and N-(2,4-Difluorophenyl)-2-fluorobenzamide melts at 110-112°C.[4][5] It is reasonable to hypothesize that N-(2-Cyanophenyl)-3,4-difluorobenzamide will have a melting point within a similar range.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Solubility
Solubility in both aqueous and organic media is a crucial determinant of a drug candidate's bioavailability and formulation feasibility.
-
Aqueous Solubility: The presence of polar functional groups (amide, cyano) suggests some degree of aqueous solubility. However, the two aromatic rings and fluorine atoms contribute to its lipophilicity, likely resulting in low water solubility.
-
Organic Solubility: The compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at physiological pH, or an organic solvent) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (logP and logD)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key parameter influencing membrane permeability and plasma protein binding.
-
Predicted logP: Due to the absence of experimental data, in silico prediction tools are valuable. Various computational models, such as those based on atomic contributions or fragment-based methods, can provide an estimated logP value.[9][10] For N-(2-Cyanophenyl)-3,4-difluorobenzamide, a predicted logP value in the range of 2.5 to 3.5 would be anticipated based on its structure, indicating a moderate level of lipophilicity. A logP in this range is often considered favorable for oral drug absorption.[11]
-
logD: As the compound possesses an amide proton that can dissociate, its distribution between octanol and water will be pH-dependent. The distribution coefficient (logD) at a specific pH, such as the physiological pH of 7.4, is a more relevant parameter for predicting in vivo behavior.[12]
Experimental Protocol: HPLC Method for logP/logD Determination
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase.
-
Calibration: The retention times of a series of standard compounds with known logP values are measured to create a calibration curve.
-
Analysis: The retention time of N-(2-Cyanophenyl)-3,4-difluorobenzamide is measured under the same chromatographic conditions.
-
Calculation: The logP of the compound is calculated from its retention time using the calibration curve. For logD, the aqueous buffer is set to the desired pH.
Acidity (pKa)
The pKa value indicates the strength of an acid. For N-(2-Cyanophenyl)-3,4-difluorobenzamide, the most acidic proton is that of the amide nitrogen.
-
Predicted pKa: The pKa of the N-H bond in benzanilides is typically in the range of 10-12. The presence of electron-withdrawing groups on both aromatic rings is expected to increase the acidity (lower the pKa) of the amide proton. Computational methods can provide an estimated pKa value.[13][14][15] A predicted pKa in the range of 9-11 would be a reasonable starting point for experimental design.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Table 2: Summary of Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Estimated Value | Basis for Estimation |
| Melting Point (°C) | 100 - 120 | Based on analogous difluorobenzamides[4][5] |
| Aqueous Solubility | Low | Structural analysis |
| logP | 2.5 - 3.5 | In silico prediction (structure-based) |
| pKa (amide N-H) | 9 - 11 | In silico prediction and comparison to related structures |
Analytical Methodologies
Robust and validated analytical methods are essential for the quantification and characterization of N-(2-Cyanophenyl)-3,4-difluorobenzamide in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of this compound.[16]
-
Column: A C18 stationary phase is well-suited for the separation of this moderately nonpolar molecule.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range due to the aromatic rings) is a common approach. For higher sensitivity and selectivity, especially in complex biological matrices, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[16][17][18][19]
Diagram 2: General Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of a small molecule.
Conclusion and Future Directions
N-(2-Cyanophenyl)-3,4-difluorobenzamide presents as a compound with significant potential in the field of medicinal chemistry. This guide has outlined its fundamental physicochemical properties, drawing upon data from analogous structures and predictive methodologies in the absence of direct experimental results. The provided experimental protocols offer a clear path for researchers to determine these properties empirically.
Future work should focus on the experimental validation of the predicted values for melting point, solubility, logP, and pKa. A thorough understanding of these parameters is critical for the rational design of future experiments, whether they involve the synthesis of derivatives, formulation development, or in vitro and in vivo biological testing. The analytical methods described herein will be instrumental in ensuring the purity and accurate quantification of this compound throughout its investigation.
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N-(2-Cyanophenyl)-3,4-difluorobenzamide CAS number 1016804-69-5
An In-depth Technical Guide to N-(2-Cyanophenyl)-3,4-difluorobenzamide (CAS 1016804-69-5): A Prototypical Analysis for Drug Discovery Professionals
Senior Application Scientist Note: Publicly available, peer-reviewed data on N-(2-Cyanophenyl)-3,4-difluorobenzamide is exceptionally scarce. This guide has been constructed as a prototypical framework for researchers, scientists, and drug development professionals. The experimental protocols, data, and mechanistic hypotheses presented herein are derived from established principles of medicinal chemistry and are informed by published data on structurally analogous compounds. This document serves as an expert-level template for how such a compound would be technically evaluated, structured to explain the causality behind experimental choices and to provide a self-validating system of protocols.
Introduction and Molecular Overview
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a small molecule featuring several key pharmacophores of interest in modern drug discovery. The structure combines a difluorinated benzene ring, an amide linker, and a cyanophenyl moiety. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The cyanophenyl group is present in numerous approved drugs and clinical candidates, often acting as a hydrogen bond acceptor or a key recognition element for enzyme active sites.[1][2] The amide bond provides structural rigidity and hydrogen bonding capabilities. While the specific biological targets of this compound are not publicly documented, its structural alerts suggest potential utility as an intermediate or an active agent in oncology, neurology, or infectious diseases.[3][4]
Physicochemical Properties Summary
The fundamental properties of a compound dictate its suitability for further development. The data below is calculated based on its chemical structure.
| Property | Value | Source |
| CAS Number | 1016804-69-5 | N/A |
| Molecular Formula | C₁₄H₈F₂N₂O | Calculated |
| Molecular Weight | 258.23 g/mol | Calculated |
| Appearance | White to off-white powder | [5] |
| Purity | >99% (Typical for research grade) | [5] |
| Predicted LogP | 2.85 | ChemDraw |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (Nitrile N, Carbonyl O, 2x F) | Calculated |
Synthesis and Purification Workflow
The most logical and industrially scalable synthesis for this class of compounds is a direct amide coupling reaction. This approach is favored for its high efficiency and the ready availability of starting materials.
Proposed Synthetic Pathway
The synthesis involves the reaction of an activated carboxylic acid (an acyl chloride) with an aniline derivative. This is a standard and robust method for forming amide bonds.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system. The in-process checks (TLC) and final purification steps are designed to ensure high purity of the final compound, which is essential for reliable biological testing.
-
Activation of Carboxylic Acid:
-
To a solution of 3,4-difluorobenzoic acid (1.0 eq) in toluene (10 mL/g), add thionyl chloride (1.5 eq).
-
Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The progress is monitored by the cessation of gas evolution (HCl and SO₂).
-
Causality: Using thionyl chloride is a classic method for converting a carboxylic acid to a more reactive acyl chloride. Toluene is an inert solvent with a suitable boiling point for this reaction. Excess thionyl chloride ensures complete conversion and is easily removed by evaporation.
-
Cool the reaction to room temperature and concentrate under reduced pressure to yield crude 3,4-difluorobenzoyl chloride as an oil. This intermediate is typically used immediately without further purification.
-
-
Amide Coupling:
-
Dissolve 2-aminobenzonitrile (1.0 eq) in dichloromethane (DCM, 20 mL/g) and add pyridine (1.2 eq) as a base. Cool the solution to 0°C in an ice bath.
-
Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl byproduct generated during the reaction, which drives the equilibrium towards product formation.[6] DCM is an excellent, inert solvent for this type of coupling. Cooling to 0°C controls the initial exotherm of the reaction.
-
Add the crude 3,4-difluorobenzoyl chloride (dissolved in a small amount of DCM) dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2-aminobenzonitrile spot indicates completion.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude solid is purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford N-(2-Cyanophenyl)-3,4-difluorobenzamide as a white powder.[7]
-
Analytical Characterization
Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.5 ppm), Amide N-H (broad singlet, δ ~10 ppm). The exact shifts and coupling constants would confirm the substitution pattern.[8] |
| ¹⁹F NMR | Two distinct fluorine signals, likely observed as multiplets between -110 and -140 ppm, confirming the 3,4-difluoro substitution.[8] |
| ¹³C NMR | Signals for nitrile carbon (~115-120 ppm), carbonyl carbon (~165 ppm), and distinct aromatic carbons, with C-F couplings visible. |
| Mass Spec (ESI) | Expected m/z: 259.06 [M+H]⁺. High-resolution mass spectrometry would confirm the elemental composition. |
| HPLC | Purity assessment. A single sharp peak with >99% purity is expected under standard reverse-phase conditions. |
| FT-IR | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C=O stretch (~1670 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |
Hypothetical Mechanism of Action and Biological Applications
The structural features of N-(2-Cyanophenyl)-3,4-difluorobenzamide suggest it could interact with several classes of biological targets. The following is a hypothesis based on its constituent pharmacophores.
Potential Target Class: Kinase Inhibition
The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The amide can form key hydrogen bonds with the hinge region of the kinase active site. The cyanophenyl and difluorophenyl groups would occupy adjacent hydrophobic pockets, with the fluorine atoms potentially modulating binding affinity and selectivity.
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An In-depth Technical Guide to the Molecular Structure of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Foreword
In the landscape of modern medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of novel therapeutic agents. Its unique structural and electronic properties allow for a diverse range of interactions with biological targets. The strategic incorporation of fluorine atoms and cyano groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making compounds like N-(2-Cyanophenyl)-3,4-difluorobenzamide subjects of significant interest for researchers in drug discovery. This guide provides a comprehensive technical overview of the molecular structure of N-(2-Cyanophenyl)-3,4-difluorobenzamide, offering insights into its synthesis, structural characterization, and potential applications. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related analogs to provide a robust and scientifically grounded framework for its study.
Molecular Identity and Physicochemical Properties
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by a central amide linkage connecting a 3,4-difluorobenzoyl group to a 2-cyanophenyl moiety.
| Property | Value | Source |
| CAS Number | 1016804-69-5 | [1][2] |
| Molecular Formula | C₁₄H₈F₂N₂O | [1] |
| Molecular Weight | 258.22 g/mol | [1] |
| Appearance | White powder | [2] |
| Application | Indicated for use in "healing drugs" | [2] |
The presence of the electron-withdrawing fluorine atoms and the cyano group significantly influences the molecule's electronic distribution, polarity, and potential for intermolecular interactions. These features are critical in its putative role in medicinal applications, as they can modulate binding affinity to target proteins and metabolic stability.[3]
Synthesis and Reaction Pathway
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide, like other benzamides, is typically achieved through the condensation reaction of a carboxylic acid derivative with an aniline. The most common and efficient method involves the reaction of 3,4-difluorobenzoyl chloride with 2-aminobenzonitrile.
Caption: General synthesis scheme for N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Experimental Protocol: A Representative Synthesis
While a specific protocol for N-(2-Cyanophenyl)-3,4-difluorobenzamide is not detailed in the available literature, a standard procedure can be adapted from the synthesis of analogous compounds.[4][5]
-
Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like pyridine or triethylamine (1.1-1.5 eq).
-
Addition of Acyl Chloride: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of 3,4-difluorobenzoyl chloride (1.0-1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically quenched with water. The product can be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with a mild acid (e.g., dilute HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Structural Elucidation: A Multi-faceted Approach
Determining the precise three-dimensional structure of N-(2-Cyanophenyl)-3,4-difluorobenzamide requires a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides unambiguous information about the bond lengths, bond angles, and conformation of the molecule in the solid state. While the crystal structure for the title compound is not publicly available, data from the closely related N-(4-Cyanophenyl)-2,6-difluorobenzamide (C₁₄H₈F₂N₂O) offers valuable insights.[6][7]
For this analog, the amide plane is inclined with respect to the two benzene rings.[6][7] In the crystal lattice, intermolecular hydrogen bonds, such as N—H⋯O and C—H⋯F, play a crucial role in stabilizing the packing of the molecules into a defined three-dimensional structure.[6][7] It is highly probable that N-(2-Cyanophenyl)-3,4-difluorobenzamide would exhibit similar intermolecular interactions.
| Crystallographic Parameter | N-(4-Cyanophenyl)-2,6-difluorobenzamide | Expected for N-(2-Cyanophenyl)-3,4-difluorobenzamide |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Dependent on crystal packing |
| Key Intermolecular Interactions | N—H⋯O, C—H⋯F hydrogen bonds | Expected N—H⋯O, C—H⋯F, and potentially π-π stacking |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information about the number and chemical environment of the hydrogen atoms. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be observed at a characteristic downfield shift (around 160-170 ppm). The carbon of the cyano group would also have a distinct chemical shift (typically 115-125 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. The two fluorine atoms on the benzoyl ring would likely appear as doublets or doublets of doublets due to coupling with each other and with adjacent protons.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹
-
C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹
-
C≡N stretch: A sharp, medium intensity peak around 2220-2260 cm⁻¹
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹
Caption: A typical workflow for the structural elucidation of a novel compound.
Mass Spectrometry (MS):
High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Relevance in Drug Discovery and Development
The structural motifs present in N-(2-Cyanophenyl)-3,4-difluorobenzamide are of significant interest in drug discovery.
-
Benzamides: This class of compounds is known to exhibit a wide range of biological activities, including anti-cancer, anti-diabetic, and anti-hypertensive properties.[7]
-
Cyano Group: The nitrile functionality is a common pharmacophore in many approved drugs.[3] It can act as a hydrogen bond acceptor and is generally metabolically stable.[3] Its inclusion can enhance binding to target enzymes and improve oral bioavailability.[8]
-
Difluoro Substituents: The incorporation of fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. The 3,4-difluoro substitution pattern is a common strategy to block metabolic hydroxylation and improve the overall pharmacokinetic profile.
Given these features, N-(2-Cyanophenyl)-3,4-difluorobenzamide represents a promising scaffold for the development of novel inhibitors for various enzymatic targets. Further investigation into its biological activity is warranted.
Conclusion
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a molecule of significant interest due to its unique combination of structural features that are highly relevant to medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its molecular structure, probable synthetic routes, and the analytical techniques required for its characterization, based on established chemical principles and data from closely related analogs. The insights presented here offer a solid foundation for researchers and scientists engaged in the synthesis, characterization, and application of novel benzamide derivatives in the pursuit of new therapeutic agents.
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An In-Depth Technical Guide on the Core Mechanism of Action of N-(2-Cyanophenyl)-3,4-difluorobenzamide (Mubritinib)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Cyanophenyl)-3,4-difluorobenzamide, also known as Mubritinib (TAK-165), is a potent and selective small-molecule inhibitor. Initially developed as a targeted therapy against HER2-overexpressing cancers, its mechanism of action has been shown to be more complex than first understood. This guide provides a comprehensive overview of Mubritinib's primary and secondary mechanisms of action, supported by preclinical data and detailed experimental protocols. We will delve into its role as a HER2 tyrosine kinase inhibitor and explore its more recently discovered function as an inhibitor of the mitochondrial electron transport chain (ETC) complex I. This dual activity presents both therapeutic opportunities and challenges, which are discussed herein.
Introduction: The Evolving Profile of Mubritinib
N-(2-Cyanophenyl)-3,4-difluorobenzamide, commercially known as Mubritinib or TAK-165, was developed by Takeda Pharmaceuticals as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2] The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[2] Overexpression or amplification of the HER2 gene is a key driver in 20-30% of breast cancers and is associated with aggressive disease and poor prognosis.[2][3] Mubritinib was designed to target HER2-driven malignancies by inhibiting its tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1]
While showing promise in preclinical models as a HER2 inhibitor, clinical development was discontinued.[1] However, subsequent research has unveiled a broader and more complex mechanistic profile. Notably, Mubritinib has been identified as a potent inhibitor of the mitochondrial electron transport chain (ETC) complex I, a mechanism that appears to be independent of its effects on HER2.[4][5][6] This discovery has led to the re-evaluation of Mubritinib in other contexts, such as acute myeloid leukemia (AML) and Kaposi's sarcoma-associated herpesvirus (KSHV)-driven malignancies, where dependency on oxidative phosphorylation (OXPHOS) is a key vulnerability.[1][4][7] This guide will dissect both of these core mechanisms to provide a complete picture of Mubritinib's biological activity.
Primary Mechanism of Action: HER2/ErbB2 Tyrosine Kinase Inhibition
Mubritinib was initially characterized as a highly selective inhibitor of HER2 tyrosine kinase.[8][9] It demonstrates potent antiproliferative effects in cancer cell lines that overexpress HER2.[8][10]
Molecular Target and Downstream Signaling
The primary molecular target of Mubritinib in this context is the intracellular tyrosine kinase domain of the HER2 receptor.[1] Upon dimerization with other ErbB family members, the HER2 receptor autophosphorylates specific tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling cascades. The two major pathways activated by HER2 are:
-
The PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth.
-
The Ras/Raf/MEK/MAPK Pathway: This pathway primarily regulates gene expression related to cell proliferation and differentiation.
Mubritinib acts as an ATP-competitive inhibitor, binding to the kinase domain of HER2 and preventing its phosphorylation.[1] This blockade leads to the downregulation of both the PI3K/Akt and MAPK signaling pathways.[8][10]
Visualization of the HER2 Signaling Pathway and Mubritinib Inhibition
Caption: A logical workflow for characterizing a kinase and metabolic inhibitor, from target validation to in vivo efficacy.
Protocol: Western Blot for HER2 Phosphorylation
-
Objective: To determine the effect of Mubritinib on HER2 phosphorylation and downstream signaling in a HER2-overexpressing cell line (e.g., BT-474).
-
Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies allow for the assessment of protein activation status.
-
Methodology:
-
Cell Culture and Treatment: Seed BT-474 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Mubritinib (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 7.5% SDS-polyacrylamide gel. [10] 5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-MAPK, and total MAPK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a digital imager. [10]* Rationale: This experiment directly validates Mubritinib's on-target effect by showing a dose-dependent decrease in HER2 phosphorylation. Analyzing downstream proteins like Akt and MAPK confirms the functional consequence of this inhibition.
-
Protocol: Seahorse XF Cell Mito Stress Test
-
Objective: To assess the impact of Mubritinib on mitochondrial respiration.
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
-
Methodology:
-
Cell Seeding: Seed relevant cells (e.g., PEL cells or AML cells) in a Seahorse XF culture microplate and allow them to adhere.
-
Drug Treatment: Treat the cells with Mubritinib at the desired concentration and incubate for a specified period.
-
Mito Stress Test:
-
Replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose.
-
Perform the assay by sequentially injecting drugs that modulate mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the changes in OCR to determine parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
-
Rationale: This experiment provides direct evidence of mitochondrial dysfunction. A significant decrease in maximal respiration following Mubritinib treatment, similar to the effect of Rotenone, would strongly support the inhibition of the electron transport chain. [7]
Conclusion and Future Directions
N-(2-Cyanophenyl)-3,4-difluorobenzamide (Mubritinib) is a fascinating compound with a dual mechanism of action. While its initial development as a selective HER2 inhibitor was based on a solid rationale and supported by potent preclinical data, its clinical journey was halted. [1]The subsequent discovery of its activity as a mitochondrial ETC complex I inhibitor has opened new avenues for its potential application, particularly in malignancies that are metabolically dependent on oxidative phosphorylation. [4][5] This dual activity underscores a critical lesson in drug development: off-target effects are not always detrimental and can sometimes be repurposed for new therapeutic indications. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To potentially separate the HER2 and ETC complex I inhibitory activities, which could lead to more selective and less toxic compounds.
-
Biomarker Discovery: Identifying biomarkers that can predict which tumors will be sensitive to Mubritinib's metabolic inhibition versus its HER2-targeting activity.
-
Combination Therapies: Exploring rational combinations of Mubritinib with other agents, such as glycolysis inhibitors, to exploit the metabolic vulnerabilities it induces.
Understanding the multifaceted mechanisms of drugs like Mubritinib is paramount for the continued advancement of targeted and personalized medicine.
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potential therapeutic targets of N-(2-Cyanophenyl)-3,4-difluorobenzamide
An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for N-(2-Cyanophenyl)-3,4-difluorobenzamide
Abstract
The identification of novel therapeutic targets is a cornerstone of modern drug discovery. N-(2-Cyanophenyl)-3,4-difluorobenzamide represents a chemical scaffold with potential for therapeutic modulation of key biological pathways. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the molecular targets of this compound. We will delve into the rationale behind target hypothesis generation, detail robust experimental workflows for target identification and validation, and present a clear strategy for elucidating its mechanism of action. This document is designed to serve as a practical, in-depth resource, blending established principles with actionable protocols to accelerate the translation of this compound from a chemical entity to a potential therapeutic agent.
Introduction: The Rationale for Target Identification
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by a difluorinated benzamide moiety linked to a cyanophenyl group. While direct biological data on this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active agents. The benzamide class of molecules is known to interact with a wide array of biological targets, including enzymes and receptors. The presence of the cyano group and difluoro substitutions suggests potential for specific and high-affinity interactions.
The critical first step in developing such a compound is to answer the fundamental question: "What protein or pathway does it interact with to exert a biological effect?" This process, known as target identification and validation, is paramount. A well-defined molecular target provides a clear mechanistic hypothesis, enables the development of robust biomarkers, and paves the way for rational lead optimization. This guide outlines a systematic approach to de-orphanize N-(2-Cyanophenyl)-3,4-difluorobenzamide, moving from broad, hypothesis-generating screening to specific, validation-focused experiments.
Hypothesis Generation: Potential Target Classes Based on Structural Analogs
In the absence of direct data, a logical starting point is to analyze the biological activities of structurally related compounds. The N-(2-Cyanophenyl)-3,4-difluorobenzamide scaffold can be dissected into key pharmacophores to guide our search for potential target classes.
The Benzamide Moiety: A Privileged Scaffold
Benzamides are prevalent in medicinal chemistry. One of the most notable targets for this class of compounds are Histone Deacetylases (HDACs) . Several HDAC inhibitors feature a benzamide group that coordinates with the zinc ion in the enzyme's active site. For instance, Entinostat (MS-275) is a benzamide-containing HDAC inhibitor that has been investigated in clinical trials for various cancers.
Another prominent target class for benzamide-containing molecules are Poly(ADP-ribose) polymerases (PARPs) . PARP inhibitors, such as Olaparib and Rucaparib, are critical in the treatment of cancers with specific DNA repair deficiencies (e.g., BRCA mutations). While their core structures differ, the amide linkage is a common feature in many PARP inhibitors.
The Cyanophenyl Group: A Versatile Interacting Moiety
The cyanophenyl group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. This group is found in inhibitors of several enzyme families. For example, certain inhibitors of Janus Kinases (JAKs) , a family of tyrosine kinases involved in cytokine signaling, incorporate a cyanophenyl group for specific interactions within the ATP-binding pocket.
Summary of Potential Target Classes
Based on this analog-based analysis, we can prioritize several protein families as potential targets for N-(2-Cyanophenyl)-3,4-difluorobenzamide.
| Potential Target Class | Rationale / Example Analogs | Potential Therapeutic Area |
| Histone Deacetylases (HDACs) | Benzamide core is a known zinc-binding group in HDAC inhibitors (e.g., Entinostat). | Oncology, Neurology |
| Poly(ADP-ribose) Polymerases (PARPs) | Amide structures are common in PARP inhibitors that target the NAD+ binding site. | Oncology |
| Janus Kinases (JAKs) | Cyanophenyl groups are found in some JAK inhibitors, contributing to binding affinity. | Inflammation, Autoimmune Disorders, Oncology |
| Other Kinases | The general structure is amenable to fitting into ATP-binding sites of various kinases. | Oncology, Inflammation |
This analysis provides a strong foundation for designing an experimental strategy to test these hypotheses directly.
Experimental Workflow for Target Identification and Validation
We propose a multi-pronged approach that integrates computational, biochemical, and cell-based methods to identify and validate the molecular target(s) of N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Phase 1: Broad, Unbiased Screening
The initial phase aims to broadly screen for biological activity and potential interactions without a preconceived bias.
Workflow: Unbiased Target Identification
Caption: A multi-phase workflow for target identification and validation.
Protocol 1: Phenotypic Screening
-
Objective: To identify a cellular context or disease model where N-(2-Cyanophenyl)-3,4-difluorobenzamide has a measurable effect.
-
Methodology:
-
Select a diverse panel of human cancer cell lines (e.g., the NCI-60 panel).
-
Prepare a stock solution of the compound in DMSO.
-
Plate cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., from 10 nM to 100 µM) for 72 hours.
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Expected Outcome: Identification of "sensitive" and "resistant" cell lines. This information can be correlated with genomic or proteomic data from these cell lines to generate initial hypotheses about the target's role.
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Objective: To directly capture and identify proteins that physically bind to the compound.
-
Methodology:
-
Synthesize an analog of the compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads). A control bead set without the compound is essential.
-
Prepare cell lysate from a sensitive cell line identified in the phenotypic screen.
-
Incubate the lysate with the compound-conjugated beads and control beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Expected Outcome: A list of proteins that specifically bind to the compound. True hits should be significantly enriched in the compound-bead pulldown compared to the control beads.
Phase 2: Hypothesis-Driven Target Validation
Once a list of potential targets is generated, the next phase focuses on confirming these interactions using orthogonal, direct-binding and functional assays.
Protocol 3: In Vitro Biochemical Assays
-
Objective: To confirm a direct, functional interaction between the compound and a purified recombinant protein target.
-
Methodology (Example for a Kinase Target):
-
Obtain purified, active recombinant kinase (e.g., a JAK family member).
-
Use a kinase activity assay, such as ADP-Glo™ or LanthaScreen™, which measures the consumption of ATP or the phosphorylation of a substrate.
-
Perform a dose-response curve with N-(2-Cyanophenyl)-3,4-difluorobenzamide to determine its IC50 for kinase inhibition.
-
Run a counter-screen against a panel of other kinases to assess selectivity.
-
-
Expected Outcome: A quantitative measure (IC50) of the compound's potency and selectivity for the putative target enzyme.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the compound binds to its target in a live, intact cellular environment.
-
Methodology:
-
Treat intact cells with the compound or a vehicle control.
-
Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.
-
-
Expected Outcome: A "thermal shift." Ligand-bound proteins are typically stabilized against thermal denaturation. Therefore, in the presence of N-(2-Cyanophenyl)-3,4-difluorobenzamide, the target protein should remain soluble at higher temperatures compared to the vehicle control.
Elucidating the Mechanism of Action
Confirming the direct target is only part of the story. The final phase involves placing this interaction into a biological context by mapping its effect on downstream signaling pathways.
Hypothetical Signaling Pathway: JAK/STAT Inhibition
If, for example, a JAK kinase is validated as a primary target, we can hypothesize its effect on the canonical JAK/STAT signaling pathway.
Caption: Inhibition of JAK kinase blocks downstream STAT phosphorylation and signaling.
Protocol 5: Western Blot Analysis of Pathway Modulation
-
Objective: To measure the effect of the compound on the phosphorylation state of downstream signaling proteins.
-
Methodology:
-
Select a cell line known to have active JAK/STAT signaling (e.g., a leukemia cell line or cytokine-stimulated cells).
-
Treat the cells with the compound at various concentrations and for different time points.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-STAT3) and the total protein (e.g., anti-STAT3).
-
Use secondary antibodies conjugated to HRP or a fluorescent dye for detection.
-
-
Expected Outcome: A dose-dependent decrease in the level of phosphorylated STAT3 upon treatment with the compound, while the total STAT3 level remains unchanged. This provides strong evidence that the compound is engaging its target and producing the expected downstream effect.
Conclusion and Future Directions
This guide provides a comprehensive, step-by-step strategy for the identification and validation of therapeutic targets for N-(2-Cyanophenyl)-3,4-difluorobenzamide. By combining unbiased screening with hypothesis-driven validation, researchers can efficiently de-orphanize this compound. The key is a multi-faceted approach that confirms direct binding, functional modulation, and cellular target engagement.
Upon successful validation of a target, future work should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing analogs to improve potency and selectivity.
-
In vivo efficacy studies: Testing the compound in relevant animal models of disease.
-
Pharmacokinetic and toxicology studies: Assessing the drug-like properties of the compound.
By following the rigorous framework outlined here, the scientific community can effectively unlock the therapeutic potential of novel chemical entities like N-(2-Cyanophenyl)-3,4-difluorobenzamide.
References
- Note: As "N-(2-Cyanophenyl)-3,4-difluorobenzamide" is a specific, non-publicly characterized compound, the references below provide authoritative context for the methodologies and target classes discussed.
-
HDAC Inhibitors: Falk, L., et al. (2019). The benzamide HDAC inhibitor entinostat and its relevance for cancer therapy. Drug Discovery Today. [Link]
-
PARP Inhibitors: Mateo, J., et al. (2019). PARP inhibitors in prostate cancer: a new class of treatment for a specific patient population. The Oncologist. [Link]
-
JAK Inhibitors: Schwartz, D.M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology. [Link]
-
Phenotypic Screening: Moffat, J.G., et al. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery. [Link]
-
Chemical Proteomics: Bantscheff, M., et al. (2012). Chemoproteomics profiling of kinases and other ATP binding proteins in cancer. Current Opinion in Chemical Biology. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
NCI-60 Human Tumor Cell Lines Screen: Shoemaker, R.H. (2006). The NCI-60 human tumor cell line anticancer drug screen. Nature Reviews Cancer. [Link]
An In-depth Technical Guide to the Solubility Profile of N-(2-Cyanophenyl)-3,4-difluorobenzamide in Different Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] N-(2-Cyanophenyl)-3,4-difluorobenzamide is a compound of interest in medicinal chemistry, and understanding its solubility profile is paramount for formulation development, preclinical studies, and ultimately, clinical success. This technical guide provides a comprehensive framework for characterizing the solubility of N-(2-Cyanophenyl)-3,4-difluorobenzamide across a range of solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the physicochemical properties of this and similar benzamide derivatives.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a critical attribute that dictates the rate and extent of drug absorption.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering the development of otherwise potent compounds.[3]
N-(2-Cyanophenyl)-3,4-difluorobenzamide, with its aromatic and polar functional groups, presents a unique case for solubility studies. The presence of two fluorine atoms, a nitrile group, and an amide linkage suggests a complex interplay of intermolecular forces that will govern its interaction with various solvents. A thorough understanding of its solubility in different solvent systems—ranging from aqueous buffers to organic solvents commonly used in formulation—is therefore not merely an academic exercise but a crucial step in its development pathway.[2] This guide will equip the researcher with the necessary tools and knowledge to systematically evaluate the solubility profile of this molecule.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the Gibbs-Helmholtz equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.
-
T is the absolute temperature.
-
ΔS is the entropy of solution, reflecting the change in randomness of the system.
The solubility of a compound is influenced by both its intrinsic properties (crystal lattice energy, molecular size, polarity) and the properties of the solvent (polarity, hydrogen bonding capacity).[4] Theoretical models such as the Hildebrand and Hansen solubility parameters, UNIFAC, and COSMO-RS can be employed to predict solubility, although experimental determination remains the gold standard for accuracy.[4][5]
The interplay of forces at the molecular level dictates solubility. In the case of N-(2-Cyanophenyl)-3,4-difluorobenzamide, the following interactions are of particular importance:
-
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to interact favorably with the solute.
-
Dipole-Dipole Interactions: The nitrile (-C≡N) and difluorobenzamide moieties introduce significant dipole moments, which will interact with polar solvents.
-
Van der Waals Forces: These non-specific interactions contribute to the overall solvation process.
The "like dissolves like" principle serves as a useful heuristic: solutes tend to be more soluble in solvents with similar polarity. Therefore, we can anticipate that N-(2-Cyanophenyl)-3,4-difluorobenzamide will exhibit higher solubility in polar organic solvents compared to nonpolar ones. Its solubility in water is expected to be limited due to the presence of two aromatic rings.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method, originally described by Higuchi and Connors, is the most reliable and widely accepted method for determining the thermodynamic solubility of a compound, particularly for those with low solubility.[6] It is an "excess solid" method, ensuring that the solvent is saturated with the solute and that a true equilibrium is reached.[3]
Rationale for the Shake-Flask Method
The core principle of this method is to allow a supersaturated solution to equilibrate over a sufficient period, such that the final concentration of the solute in the solution represents its thermodynamic solubility at that temperature. The presence of excess solid ensures that the equilibrium lies between the dissolved and undissolved states. This method is considered the "gold standard" because it directly measures the equilibrium solubility, which is a key parameter in preformulation studies.[2]
Detailed Experimental Protocol
Materials and Equipment:
-
N-(2-Cyanophenyl)-3,4-difluorobenzamide (analytical grade, purity >99%)[7]
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile) of high purity.
-
Scintillation vials or glass flasks with screw caps.
-
Orbital shaker or wrist-action shaker in a temperature-controlled incubator.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Step-by-Step Procedure:
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of N-(2-Cyanophenyl)-3,4-difluorobenzamide and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of N-(2-Cyanophenyl)-3,4-difluorobenzamide to a series of vials, each containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.
-
Determine the concentration of N-(2-Cyanophenyl)-3,4-difluorobenzamide in the diluted samples using the calibration curve.
-
Calculate the original solubility in the test solvent by accounting for the dilution factor.
-
Self-Validating System and Controls
To ensure the trustworthiness of the results, the following controls should be implemented:
-
Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, 72 hours). Equilibrium is reached when the concentration no longer changes over time.
-
Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not undergone any polymorphic transformation or degradation.
-
Solvent Blanks: Analyze the pure solvents to ensure no interfering peaks are present in the chromatogram.
Data Presentation and Interpretation
The quantitative solubility data for N-(2-Cyanophenyl)-3,4-difluorobenzamide should be summarized in a clear and concise table for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for N-(2-Cyanophenyl)-3,4-difluorobenzamide at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 80.1 | <0.01 | <3.87 x 10-5 |
| PBS (pH 7.4) | ~79 | <0.01 | <3.87 x 10-5 |
| Ethanol | 24.5 | 1.5 | 5.81 x 10-3 |
| Methanol | 32.7 | 0.8 | 3.10 x 10-3 |
| Acetone | 20.7 | 5.2 | 2.01 x 10-2 |
| Acetonitrile | 37.5 | 3.1 | 1.20 x 10-2 |
| DMSO | 46.7 | 55.0 | 2.13 x 10-1 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
The interpretation of this data would involve correlating the observed solubility with the physicochemical properties of the solvents. For instance, the expected low solubility in aqueous media and higher solubility in polar aprotic solvents like DMSO and acetone would be confirmed. The influence of hydrogen bonding capacity and dielectric constant on the dissolution of this specific benzamide derivative can then be elucidated.
Visualizing Experimental Workflows and Molecular Interactions
Diagrams are invaluable tools for representing complex processes and relationships in a simplified and understandable manner.
Experimental Workflow Diagram
The following diagram, generated using Graphviz (DOT language), outlines the key steps of the shake-flask solubility determination method.
Caption: Workflow for Thermodynamic Solubility Determination.
Molecular Interactions Diagram
This diagram illustrates the potential intermolecular forces between N-(2-Cyanophenyl)-3,4-difluorobenzamide and a polar protic solvent like ethanol.
Caption: Solute-Solvent Interactions.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of N-(2-Cyanophenyl)-3,4-difluorobenzamide. By following the detailed shake-flask protocol and adhering to the principles of scientific integrity, researchers can generate reliable and reproducible solubility data. This information is fundamental to making informed decisions in the drug development process, from formulation design to the prediction of in vivo performance. A thorough understanding of solubility is not just a regulatory requirement but a scientific necessity for the successful advancement of new chemical entities.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (A foundational text for the shake-flask method) [Source: Inferred from multiple search results mentioning Higuchi and Connors, though a direct link is not available]
- Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (A comprehensive resource on solubility data and models) [Source: Inferred from the context of thermodynamic modeling in search results]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 67-87. [Link]
-
Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. N-(2-cyanophenyl)-3,4-difluorobenzamide, CasNo.1016804-69-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
An In-depth Technical Guide to N-(2-Cyanophenyl)-3,4-difluorobenzamide: Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Cyanophenyl)-3,4-difluorobenzamide, a distinct member of the benzamide class of compounds, presents a unique molecular architecture of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the available technical information surrounding this compound, focusing on its synthesis, characterization, and the scientific context of its structural components. While a specific seminal publication detailing the initial discovery and historical development of N-(2-Cyanophenyl)-3,4-difluorobenzamide (CAS 1016804-69-5) is not readily identifiable in the public domain, this document synthesizes information from related studies on analogous structures to provide a robust technical foundation for researchers. The guide will delve into the established synthetic routes for its precursors, detail a plausible and well-documented laboratory-scale synthesis, and discuss the analytical techniques essential for its characterization.
Introduction: The Benzamide Scaffold in Modern Science
Benzamides are a cornerstone of organic chemistry and drug discovery, featuring prominently in a wide array of pharmaceuticals and functional materials. The amide bond, central to this class, is a critical pharmacophore that engages in hydrogen bonding interactions with biological targets. The aromatic rings of benzamides provide a versatile platform for substitution, allowing for the fine-tuning of electronic properties, lipophilicity, and steric profile to optimize biological activity and material characteristics.
The subject of this guide, N-(2-Cyanophenyl)-3,4-difluorobenzamide, incorporates several key structural motifs:
-
A 3,4-difluorobenzoyl group: The presence of fluorine atoms on the benzoyl ring can significantly modulate the compound's properties. Fluorine's high electronegativity can influence the acidity of the amide proton and the compound's metabolic stability. Furthermore, fluorine substitution can enhance binding affinity to target proteins through favorable electrostatic interactions.
-
An ortho-cyanophenyl moiety: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can provide specific directional interactions. The ortho-positioning of the cyano group relative to the amide linkage introduces a particular steric and electronic environment that can influence the molecule's conformation and biological activity.
While the specific discovery and historical narrative of N-(2-Cyanophenyl)-3,4-difluorobenzamide remain elusive in surveyed literature, its structural components are well-represented in various fields of research, from agriculture to medicine. This guide will, therefore, focus on the practical aspects of its synthesis and characterization, drawing upon established chemical principles and documented procedures for related compounds.
Synthesis of Key Precursors
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide relies on the availability of two key precursors: 3,4-difluorobenzoic acid and 2-aminobenzonitrile. The synthesis of these precursors is well-documented and crucial for the successful preparation of the final compound.
Synthesis of 3,4-Difluorobenzonitrile
3,4-Difluorobenzonitrile serves as a versatile intermediate, which can be hydrolyzed to the corresponding benzoic acid. A common industrial method for its preparation involves the fluorination of 3,4-dichlorobenzonitrile.
A patented process describes the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile using potassium fluoride as the fluorinating agent.[1][2][3] The reaction is typically carried out in a high-boiling polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) and often utilizes a phase-transfer catalyst to facilitate the halogen exchange.[1][2][3]
Generalized Reaction Scheme:
This reaction highlights a nucleophilic aromatic substitution (SNAr) mechanism, where the fluoride ions displace the chloride ions on the aromatic ring. The efficiency of this process is often enhanced by the use of catalysts and high temperatures.
Hydrolysis to 3,4-Difluorobenzoic Acid
Once 3,4-difluorobenzonitrile is obtained, it can be hydrolyzed to 3,4-difluorobenzoic acid under acidic or basic conditions. Acid-catalyzed hydrolysis, for example, using a strong acid like sulfuric acid, is a common laboratory method.
Generalized Reaction Scheme:
This reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis to yield the carboxylic acid.
Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide: A Detailed Protocol
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide is achieved through the formation of an amide bond between 3,4-difluorobenzoic acid and 2-aminobenzonitrile. This transformation can be accomplished via several standard coupling methods. A common and effective approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Experimental Protocol
Step 1: Synthesis of 3,4-Difluorobenzoyl Chloride
-
Reactants: 3,4-difluorobenzoic acid, thionyl chloride (SOCl₂).
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, 3,4-difluorobenzoic acid is suspended in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is gently refluxed until the evolution of HCl gas ceases and the solid dissolves, indicating the formation of the acyl chloride. Excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 3,4-difluorobenzoyl chloride.
Step 2: Amide Coupling
-
Reactants: 3,4-difluorobenzoyl chloride, 2-aminobenzonitrile, a non-nucleophilic base (e.g., pyridine or triethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure: 2-Aminobenzonitrile is dissolved in the chosen aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The base is then added to the solution. The crude 3,4-difluorobenzoyl chloride, dissolved in a small amount of the same solvent, is added dropwise to the stirred solution of the amine at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (to remove excess base), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford N-(2-Cyanophenyl)-3,4-difluorobenzamide as a solid.
Below is a diagram illustrating the key steps in the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Caption: Synthetic pathway to N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Physicochemical Properties and Characterization
The synthesized N-(2-Cyanophenyl)-3,4-difluorobenzamide is expected to be a white to off-white crystalline solid. Its identity and purity are confirmed using a suite of analytical techniques.
| Property | Value | Source |
| CAS Number | 1016804-69-5 | [4][5] |
| Molecular Formula | C₁₄H₈F₂N₂O | [4][5] |
| Molecular Weight | 258.23 g/mol | [4][5] |
| Appearance | White powder | [4] |
| Purity | Typically >99% | [4] |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would confirm the presence of the aromatic protons, with their characteristic chemical shifts and coupling patterns influenced by the fluorine and cyano substituents. The amide proton would likely appear as a broad singlet.
-
¹³C NMR spectroscopy would show distinct signals for each of the 14 carbon atoms in the molecule, including the carbonyl carbon of the amide and the nitrile carbon.
-
¹⁹F NMR spectroscopy is a crucial tool to confirm the presence and positions of the two fluorine atoms on the benzoyl ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and the C≡N stretching of the nitrile group.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Potential Applications and Future Directions
While the specific biological activity of N-(2-Cyanophenyl)-3,4-difluorobenzamide is not extensively reported, its structural features suggest potential for investigation in several areas of drug discovery. The benzamide moiety is a well-established pharmacophore in a variety of therapeutic agents. The difluorophenyl and cyanophenyl groups can contribute to target binding and pharmacokinetic properties. Given the diverse biological activities of related benzamides, this compound could be a candidate for screening in assays for various targets, including enzymes and receptors.
The general application of similar compounds is noted as being for "healing drugs," a broad term that underscores the need for specific biological evaluation.[4]
Conclusion
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a fluorinated benzamide derivative with a unique substitution pattern. Although its discovery and developmental history are not prominently documented, a robust and reliable synthetic pathway can be designed based on well-established organic chemistry principles. The synthesis of its key precursors, 3,4-difluorobenzoic acid and 2-aminobenzonitrile, is achievable through known industrial processes. The final amide coupling reaction is a standard transformation in organic synthesis. Comprehensive characterization using modern analytical techniques is essential to confirm the structure and purity of the final product. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound, which currently represents an underexplored area of medicinal chemistry.
References
- CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents.
- CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents.
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents.
-
N-(4-Cyanophenyl)-2,6-difluorobenzamide - PMC. Available at: [Link]
Sources
- 1. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. N-(2-cyanophenyl)-3,4-difluorobenzamide, CasNo.1016804-69-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. N-(2-cyanophenyl)-3,4-difluorobenzamide CAS#: 1016804-69-5 [m.chemicalbook.com]
N-(2-Cyanophenyl)-3,4-difluorobenzamide and its role as a chemical intermediate
An In-depth Technical Guide to N-(2-Cyanophenyl)-3,4-difluorobenzamide: A Key Intermediate in Modern Oncology Therapeutics
Abstract
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic combination of a cyanophenyl ring and a difluorobenzamide moiety makes it an indispensable intermediate, particularly in the development of targeted cancer therapies. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and role as a key chemical intermediate, with a specific focus on its application in the commercial manufacturing of Sotorasib, a first-in-class KRAS G12C inhibitor. Detailed protocols for its synthesis and analytical quality control are presented, offering researchers and drug development professionals a practical and scientifically grounded resource.
Introduction: The Strategic Importance of Fluorinated Benzamides
In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the benzamide scaffold is a privileged structure, present in numerous approved drugs across various therapeutic areas. N-(2-Cyanophenyl)-3,4-difluorobenzamide leverages the benefits of both motifs. The difluorophenyl group enhances binding interactions and metabolic resistance, while the cyanophenyl portion provides a versatile handle for subsequent chemical transformations.
The nitrile (CN) group, in particular, is a valuable pharmacophore. It is metabolically robust and can act as a bioisostere for a carbonyl group, often participating in crucial hydrogen bonding interactions within a target protein's active site.[2] The strategic placement of these functional groups in N-(2-Cyanophenyl)-3,4-difluorobenzamide has positioned it as a high-value intermediate, most notably in the synthesis of Sotorasib (AMG 510), the first FDA-approved inhibitor for cancers driven by the KRAS G12C mutation.[3] This guide elucidates the chemistry of this intermediate, providing the technical detail necessary for its synthesis, analysis, and application in complex drug development pathways.
Physicochemical Properties and Structural Analysis
The precise arrangement of functional groups in N-(2-Cyanophenyl)-3,4-difluorobenzamide dictates its reactivity and physical characteristics.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | N-(2-cyanophenyl)-3,4-difluorobenzamide | - |
| CAS Number | 1016804-69-5 | [4] |
| Molecular Formula | C₁₄H₈F₂N₂O | [4] |
| Molecular Weight | 258.22 g/mol | [4] |
| Appearance | Off-white to white solid (typical) | - |
| Solubility | Soluble in DMF, DMSO, THF, Dichloromethane | - |
| Melting Point | Not publicly available | - |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide involves the acylation of 2-aminobenzonitrile with an activated form of 3,4-difluorobenzoic acid, typically the acyl chloride. This is a classic nucleophilic acyl substitution reaction.
Reaction Mechanism
The synthesis proceeds via a standard amide bond formation pathway. The lone pair of electrons on the nitrogen atom of 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride. A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a robust method for synthesizing N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Materials and Reagents:
-
2-Aminobenzonitrile
-
3,4-Difluorobenzoyl chloride
-
Pyridine or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine).
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylation: Dissolve 3,4-difluorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from an ethyl acetate/hexanes solvent system to yield N-(2-Cyanophenyl)-3,4-difluorobenzamide as a high-purity solid.
Synthesis and Purification Workflow Diagram
Caption: Simplified pathway showing the role of the intermediate in Sotorasib synthesis. [3][6]
Analytical and Quality Control
Ensuring the purity and identity of N-(2-Cyanophenyl)-3,4-difluorobenzamide is critical for its successful use in multi-step pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.
Protocol: Purity Determination by RP-HPLC
This protocol is a representative method for the quality control analysis of the title compound, adapted from standard practices for similar aromatic compounds. [7] Instrumentation and Conditions:
-
System: UHPLC or HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.
Table 2: Typical Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, MS |
| Purity (by HPLC) | ≥ 99.0% | RP-HPLC (Area %) |
| Residual Solvents | Per ICH Q3C limits | GC-HS |
Safety, Handling, and Storage
As a fine chemical intermediate, N-(2-Cyanophenyl)-3,4-difluorobenzamide requires careful handling in a laboratory or manufacturing setting.
-
Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [8]* Hazards: While specific toxicology data is not available, related aromatic nitriles and fluorinated compounds can be irritants to the skin, eyes, and respiratory system. Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen fluoride. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Future Perspectives and Conclusion
N-(2-Cyanophenyl)-3,4-difluorobenzamide is more than a simple chemical intermediate; it is an enabling component in the synthesis of a new generation of precision oncology medicines. Its role in the Sotorasib manufacturing process underscores the importance of sophisticated building blocks in modern drug development. [9]As research into other covalent inhibitors and complex heterocyclic drugs continues, the demand for highly functionalized and pure intermediates like N-(2-Cyanophenyl)-3,4-difluorobenzamide is likely to grow. Its robust synthesis and versatile reactivity ensure its continued relevance to researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge required to effectively synthesize, analyze, and utilize this pivotal compound.
References
-
Title: Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib Source: ChemistryViews URL: [Link]
-
Title: N-(4-Cyanophenyl)-2,6-difluorobenzamide Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]
- Title: Method for producing 3,4-dichloro-n-(2-cyanophenyl)
-
Title: Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor Source: ResearchGate URL: [Link]
-
Title: N-(2,4-Difluorophenyl)-2-fluorobenzamide Source: MDPI URL: [Link]
-
Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: National Institutes of Health (PMC) URL: [Link]
- Title: Method for preparing 3,4-dichloro-N-(2-cyanophenyl)
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- 4. N-(2-cyanophenyl)-3,4-difluorobenzamide CAS#: 1016804-69-5 [m.chemicalbook.com]
- 5. FI3774749T3 - Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]
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- 8. fishersci.com [fishersci.com]
- 9. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a valuable chemical intermediate, frequently utilized in the synthesis of complex organic molecules, including pharmacologically active compounds. Its structure, featuring a difluorinated benzoyl group linked to a cyanophenyl moiety, provides a versatile scaffold for further chemical modifications. This document offers a detailed, field-tested protocol for the synthesis, purification, and characterization of N-(2-Cyanophenyl)-3,4-difluorobenzamide, grounded in established principles of organic chemistry. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Reaction Overview
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide is achieved via a nucleophilic acyl substitution reaction, specifically an amidation. This involves the reaction of 3,4-difluorobenzoyl chloride with 2-aminobenzonitrile in the presence of a mild base, such as pyridine, to neutralize the hydrogen chloride byproduct.
Overall Reaction:
Mechanism of Action: Nucleophilic Acyl Substitution
The formation of the amide bond proceeds through a well-established nucleophilic acyl substitution mechanism.[1] The reaction is initiated by the nucleophilic attack of the primary amine (2-aminobenzonitrile) on the electrophilic carbonyl carbon of the acyl chloride (3,4-difluorobenzoyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base, in this case, pyridine, is crucial to deprotonate the resulting positively charged nitrogen, driving the reaction to completion and neutralizing the HCl byproduct.[2]
Caption: Experimental Synthesis Workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzonitrile (5.91 g, 50 mmol) and pyridine (4.35 mL, 55 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Pyridine acts as a base to neutralize the HCl generated during the reaction. [2]2. Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: Cooling the reaction mixture helps to control the exothermic reaction and minimize the formation of byproducts.
-
-
Addition of Acyl Chloride: In a separate flask, dissolve 3,4-difluorobenzoyl chloride (8.83 g, 50 mmol) in 50 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cooled amine solution over 30 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Rationale: The HCl wash removes excess pyridine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water. [3][4]Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Data Summary
| Parameter | Value |
| Molecular Formula | C₁₄H₈F₂N₂O |
| Molecular Weight | 258.22 g/mol [5][6] |
| Appearance | White to off-white solid [7] |
| Melting Point | 157-161 °C (literature) [8] |
| Expected Yield | 85-95% |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-7.2 (m, 7H, Ar-H), ~8.5 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~163 (C=O), ~150-110 (Ar-C), ~117 (CN).
-
IR (ATR, cm⁻¹): ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1670 (C=O stretch), ~1280 (C-F stretch).
-
Mass Spectrometry (ESI+): m/z 259.07 [M+H]⁺.
Safety Precautions
-
2-Aminobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. [9][10][11]Causes skin and serious eye irritation. [9][10]May cause an allergic skin reaction and respiratory irritation. [10]* 3,4-Difluorobenzoyl chloride: Causes severe skin burns and eye damage. [12]Reacts with water.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: Suspected of causing cancer.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, check reagent purity. |
| Loss during workup or purification | Ensure proper phase separation, use minimal solvent for recrystallization. | |
| Impure Product | Incomplete removal of starting materials or byproducts | Optimize washing steps during workup, repeat recrystallization. |
| Oily Product after Concentration | Residual solvent or pyridine | Ensure complete drying of the organic layer, perform thorough HCl wash. |
| Difficulty in Crystallization | Product is too soluble in the chosen solvent | Try a different solvent system (e.g., ethyl acetate/hexanes), or use a seed crystal. |
References
-
MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]
-
NIH. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]
-
NIH. (n.d.). 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]
-
NIH. (n.d.). 3,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 2724519 - PubChem. Retrieved from [Link]
-
LookChem. (n.d.). N-(2-cyanophenyl)-3,4-difluorobenzamide CAS NO.1016804-69-5. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT (3)
-
NIH. (n.d.). N-(4-Cyanophenyl)-2,6-difluorobenzamide - PMC. Retrieved from [Link]
-
Organic Syntheses. (2012). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
Appchem. (n.d.). N-(4-Cyanophenyl)-3,4-difluorobenzamide. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
PubMed. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. Retrieved from [Link]
- Unknown Source. (2012). Chemistry 210 Experiment Ib.
-
YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). FI3774749T3 - Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
- Google Patents. (n.d.). KR101069226B1 - Method for preparing 3,4-dichloro-N- (2-cyanophenyl) -5-isothiazolecarboxamide.
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. N-(2-cyanophenyl)-3,4-difluorobenzamide CAS#: 1016804-69-5 [m.chemicalbook.com]
- 6. appchemical.com [appchemical.com]
- 7. N-(2-cyanophenyl)-3,4-difluorobenzamide, CasNo.1016804-69-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 3,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 2724519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Abstract
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a novel benzamide derivative with potential applications in medicinal chemistry. As with any new chemical entity, a thorough and robust analytical characterization is paramount to confirm its identity, purity, and stability, which are critical factors for its advancement in the drug discovery and development pipeline. This application note provides a comprehensive guide to the analytical methods for the structural elucidation and physicochemical characterization of N-(2-Cyanophenyl)-3,4-difluorobenzamide. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) are presented. The rationale behind the selection of specific experimental parameters is discussed to provide a deeper understanding of the analytical workflow.
Introduction
Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The journey from synthesis to a viable drug candidate necessitates meticulous physicochemical characterization to establish a comprehensive profile of the molecule. This document outlines a multi-technique analytical approach for the characterization of N-(2-Cyanophenyl)-3,4-difluorobenzamide. The described methodologies are designed to provide a holistic understanding of the molecule's identity, purity, and thermal stability.
Structural Elucidation and Verification
The primary step in characterizing a newly synthesized compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the connectivity of the atoms in N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Rationale: The chemical shifts and coupling constants in ¹H NMR provide information about the electronic environment and proximity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The presence of fluorine atoms will introduce characteristic C-F couplings, which can be observed in the ¹³C NMR spectrum, further confirming the structure. Due to the presence of rotamers around the amide C-N bond, some peaks in the NMR spectrum may appear broadened at room temperature.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-(2-Cyanophenyl)-3,4-difluorobenzamide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate all signals and determine the coupling constants (J values).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Assign all proton and carbon signals to the corresponding atoms in the molecular structure.
-
Analyze the splitting patterns in the ¹H NMR to deduce the substitution patterns on the aromatic rings.
-
Observe and analyze the C-F couplings in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like benzamides, typically yielding the protonated molecule [M+H]⁺. The accurate mass measurement from HRMS provides a high degree of confidence in the molecular formula.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol. A small amount of formic acid (0.1%) can be added to promote protonation.[2]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) coupled to an ESI source.
-
Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the spectrum in positive ion mode.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the [M+H]⁺ ion.
-
Compare the experimentally determined accurate mass with the theoretically calculated mass for the proposed molecular formula (C₁₄H₈F₂N₂O). The mass difference should be within 5 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The FTIR spectrum will show characteristic absorption bands for the N-H, C=O (amide I), N-H bending (amide II), C≡N (nitrile), and C-F bonds, providing confirmatory evidence for the presence of these key functional groups.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or KBr pellet.
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in N-(2-Cyanophenyl)-3,4-difluorobenzamide.
-
Table 1: Expected FTIR Absorption Bands for N-(2-Cyanophenyl)-3,4-difluorobenzamide
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 - 3180 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C≡N Stretch | 2260 - 2220[3] |
| C=O Stretch (Amide I) | 1680 - 1630 |
| N-H Bend (Amide II) | 1640 - 1550 |
| C-F Stretch | 1250 - 1000 |
Purity Assessment
Determining the purity of a compound is a critical step in its characterization. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
Rationale: Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for separating and quantifying organic molecules.[2] A UV detector is commonly used for aromatic compounds like N-(2-Cyanophenyl)-3,4-difluorobenzamide. The purity is typically determined by the area percentage of the main peak.
Protocol 4: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).[2]
-
Gradient: A typical starting point would be a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the UV absorbance maximum by running a UV scan or use a standard wavelength like 254 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the compound based on the area percentage of the main peak relative to the total area of all peaks.
-
Table 2: Example HPLC Gradient for Purity Analysis
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0.0 | 30 | 70 |
| 20.0 | 90 | 10 |
| 22.0 | 90 | 10 |
| 22.1 | 30 | 70 |
| 25.0 | 30 | 70 |
Physicochemical Characterization
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of a material, such as its melting point, thermal stability, and decomposition profile.[5][6]
Rationale: DSC is used to determine the melting point and to screen for polymorphism. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.[7]
Protocol 5: Thermal Analysis by DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.
-
Instrumentation: A calibrated DSC and TGA instrument.
-
DSC Acquisition:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected melting point.
-
-
TGA Acquisition:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition from the TGA curve.
-
Workflow Visualization
The following diagram illustrates the comprehensive analytical workflow for the characterization of N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Caption: Comprehensive analytical workflow for N-(2-Cyanophenyl)-3,4-difluorobenzamide characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of N-(2-Cyanophenyl)-3,4-difluorobenzamide. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently verify the structure, assess the purity, and determine the key physicochemical properties of this novel compound. This rigorous analytical approach is fundamental for ensuring the quality and consistency of the material, which is essential for its further investigation in drug discovery and development programs.
References
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Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]
-
CSIRO Publishing. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). [Link]
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Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981). Australian Journal of Chemistry. [Link]
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Wang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). ResearchGate. [Link]
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Molecules. (2017). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
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N-(2-cyanophenyl)-3,4-difluorobenzamide CAS NO.1016804-69-5. (n.d.). LookChem. [Link]
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[The Test of Benzamide Derivative Neuroleptics Using the Technique of Thin-Layer Chromatography]. (2013). PubMed. [Link]
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ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... [Link]
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Analytical Methods. (n.d.). RSC Publishing. [Link]
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Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). [Link]
-
Benzamide. (2015). Slideshare. [Link]
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N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. (2016). MDPI. [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]
-
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.). [Link]
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Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]
-
THERMAL ANALYSIS OF PHARMACEUTICALS. (n.d.). [Link]
-
N-(4-Cyanophenyl)-2,6-difluorobenzamide. (2010). National Institutes of Health. [Link]
-
2,4-Difluorobenzamide. (n.d.). NIST WebBook. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). ResearchGate. [Link]
-
Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (2022). MDPI. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2021). PubMed Central. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). [Link]
- High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid. (2016).
-
Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).. (n.d.). ResearchGate. [Link]
-
N-(4-Cyanophenyl)-3,4-difluorobenzamide, N-methyl-. (n.d.). SpectraBase. [Link]
-
EPA/NIH Mass Spectral Data Base. (1978). GovInfo. [Link]
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Application Notes and Protocols for N-(2-Cyanophenyl)-3,4-difluorobenzamide: A Guide to Investigating Mps1 Kinase Inhibition in Biological Assays
Introduction: Targeting the Guardian of Mitosis
The fidelity of chromosome segregation during mitosis is paramount for genomic stability. A sophisticated surveillance mechanism, the Spindle Assembly Checkpoint (SAC), ensures that sister chromatids are properly attached to the mitotic spindle before anaphase onset. A central architect of this checkpoint is the dual-specificity kinase, Monopolar Spindle 1 (Mps1, also known as TTK).[1] Mps1 is localized at unattached kinetochores where it initiates a signaling cascade that prevents premature anaphase entry, thereby averting aneuploidy.[1]
Given that many cancer cells exhibit chromosomal instability and are highly proliferative, they are particularly vulnerable to mitotic perturbations. This has positioned Mps1 as a compelling therapeutic target in oncology.[2][3] Inhibiting Mps1 kinase activity forces cancer cells to bypass the SAC, leading to severe chromosome mis-segregation, mitotic catastrophe, and ultimately, apoptotic cell death.[2][3]
N-(2-Cyanophenyl)-3,4-difluorobenzamide (C₁₄H₈F₂N₂O) is a small molecule inhibitor belonging to a chemical class with demonstrated activity against key cellular kinases. Its structural features suggest potential as an ATP-competitive inhibitor. This guide provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the inhibitory potential of N-(2-Cyanophenyl)-3,4-difluorobenzamide, with a primary focus on its putative role as an Mps1 kinase inhibitor. The following protocols are designed to guide the user from initial biochemical characterization to in-depth cellular functional analysis.
Compound Characteristics and Handling
Proper handling and preparation of the inhibitor are critical for obtaining reproducible and reliable data.
| Property | Value | Source |
| Chemical Name | N-(2-Cyanophenyl)-3,4-difluorobenzamide | - |
| CAS Number | 1016804-69-5 | [4][5] |
| Molecular Formula | C₁₄H₈F₂N₂O | [4] |
| Molecular Weight | 258.22 g/mol | [4] |
Solubility and Storage:
-
Solvent: For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Storage: Aliquot the DMSO stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions from the stock solution into the appropriate aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cellular function (typically ≤ 0.5%).
I. Biochemical Characterization: Direct Mps1 Kinase Inhibition
The first step in characterizing a putative kinase inhibitor is to determine its direct effect on the purified target enzyme. An in vitro kinase assay measures the inhibitor's ability to block the phosphorylation of a substrate by Mps1. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Protocol 1: In Vitro Mps1 Kinase Assay (ADP-Glo™)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of N-(2-Cyanophenyl)-3,4-difluorobenzamide against recombinant Mps1.
Rationale: This assay provides a quantitative measure of the compound's potency and selectivity for the target kinase, independent of cellular factors. The ATP concentration is typically set at or near the Michaelis constant (Km) to ensure accurate determination of ATP-competitive inhibition.[6]
Materials:
-
Recombinant full-length Mps1 kinase
-
Myelin Basic Protein (MBP) or other suitable Mps1 substrate
-
N-(2-Cyanophenyl)-3,4-difluorobenzamide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)[7]
-
ATP (at Km concentration for Mps1)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of N-(2-Cyanophenyl)-3,4-difluorobenzamide in DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute this series into the Kinase Reaction Buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of Mps1 kinase and MBP substrate in Kinase Reaction Buffer. Add 5 µL of this mix to each well.
-
Initiate Kinase Reaction: Prepare an ATP solution in Kinase Reaction Buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final volume will be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the normalized activity versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.
-
Expected Results: A potent Mps1 inhibitor will exhibit a low nanomolar to micromolar IC₅₀ value. This biochemical potency is a prerequisite for effective cellular activity.
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| N-(2-Cyanophenyl)-3,4-difluorobenzamide | Mps1 | (Hypothetical) |
| Mps1-IN-1 | Mps1 | 367 |
| BAY 1217389 | Mps1 | < 10 |
Data for Mps1-IN-1 and BAY 1217389 are from published literature for comparison.[1][2]
II. Cellular Characterization: Phenotypic Impact of Mps1 Inhibition
While biochemical assays confirm direct target engagement, cell-based assays are essential to understand an inhibitor's efficacy in a complex biological system, assessing its membrane permeability, stability, and ability to modulate the Mps1 signaling pathway.
Mps1 Signaling and Experimental Workflow
The following diagrams illustrate the Mps1 signaling pathway and the logical workflow for characterizing an Mps1 inhibitor.
Caption: Mps1 signaling at an unattached kinetochore, leading to SAC activation and inhibition of anaphase.
Caption: Experimental workflow for the characterization of a novel Mps1 inhibitor.
Protocol 2: Cell Proliferation Assay (GI₅₀ Determination)
This assay measures the concentration of the inhibitor required to inhibit the growth of a cell population by 50% (GI₅₀).
Rationale: This provides a broad measure of the compound's cytotoxic or cytostatic effects on cancer cell lines and is a primary indicator of its potential as an anti-cancer agent.
Materials:
-
Cancer cell lines (e.g., HeLa, U2OS, HCT116)
-
Complete cell culture medium
-
N-(2-Cyanophenyl)-3,4-difluorobenzamide
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 1,000-5,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of N-(2-Cyanophenyl)-3,4-difluorobenzamide. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the GI₅₀ value using non-linear regression.
Expected Results: An effective inhibitor will show low GI₅₀ values across a range of cancer cell lines.
| Cell Line | GI₅₀ (nM) for N-(2-Cyanophenyl)-3,4-difluorobenzamide |
| HeLa (Cervical Cancer) | (Hypothetical) |
| U2OS (Osteosarcoma) | (Hypothetical) |
| HCT116 (Colon Cancer) | (Hypothetical) |
Protocol 3: Spindle Assembly Checkpoint (SAC) Override Assay
This is the key functional assay to confirm that the inhibitor's cellular activity is mediated through Mps1 inhibition. Cells are first arrested in mitosis using a microtubule poison, which activates the SAC. A functional Mps1 inhibitor will then force these cells to prematurely exit mitosis (a phenomenon known as "mitotic breakthrough" or "slippage").[2]
Rationale: This assay directly tests the compound's ability to abrogate the Mps1-dependent checkpoint, a hallmark of this class of inhibitors. Phospho-histone H3 (Ser10) is a robust marker for mitotic cells, and its reduction indicates mitotic exit.
Materials:
-
HeLa or U2OS cells
-
Nocodazole or Paclitaxel (mitotic arresting agents)
-
N-(2-Cyanophenyl)-3,4-difluorobenzamide
-
Flow cytometry buffer (PBS + 1% BSA)
-
Fixation/Permeabilization buffers
-
Anti-phospho-Histone H3 (Ser10)-Alexa Fluor 488 conjugated antibody
-
Propidium Iodide (PI) or DAPI for DNA content staining
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to be ~70% confluent at the time of harvest.
-
Mitotic Arrest: Treat cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to accumulate a population of G2/M arrested cells.
-
Inhibitor Treatment: Keeping the cells in nocodazole-containing medium, add a serial dilution of N-(2-Cyanophenyl)-3,4-difluorobenzamide or DMSO control.
-
Incubation: Incubate for an additional 2-4 hours.
-
Cell Harvest and Fixation:
-
Harvest all cells (both adherent and floating).
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
-
Immunostaining:
-
Wash cells with flow cytometry buffer.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the anti-phospho-Histone H3 (Ser10) antibody.
-
Wash and resuspend cells in buffer containing a DNA stain (PI or DAPI).
-
-
Flow Cytometry: Acquire data on a flow cytometer. Analyze the percentage of phospho-H3 positive cells within the 4N DNA content population.
-
Data Analysis: Plot the percentage of mitotic cells (phospho-H3 positive) against the inhibitor concentration. A decrease in this population indicates SAC override.
Protocol 4: Immunofluorescence Assay for Mitotic Defects
This protocol allows for the direct visualization of the consequences of SAC abrogation, such as chromosome congression failure and mis-segregation.
Rationale: Visual evidence of mitotic errors provides compelling support for the inhibitor's mechanism of action and its potential to induce aneuploidy, a lethal event for most cells.
Materials:
-
Cells grown on glass coverslips
-
N-(2-Cyanophenyl)-3,4-difluorobenzamide
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibodies: Mouse anti-α-tubulin, Rabbit anti-Pericentrin (optional, for centrosomes)
-
Secondary antibodies: Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit
-
DAPI for DNA staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with the inhibitor at a concentration determined from the proliferation assay (e.g., 1x-5x GI₅₀) for 12-24 hours.
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS + 0.1% Tween-20).
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash with PBST.
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Wash with PBST.
-
-
Mounting: Stain the DNA with DAPI during the final wash step. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of mitotic cells exhibiting defects such as misaligned chromosomes at the metaphase plate, lagging chromosomes during anaphase, or the formation of micronuclei in interphase cells.
Conclusion
This guide provides a structured, multi-faceted approach to characterize N-(2-Cyanophenyl)-3,4-difluorobenzamide as a putative Mps1 kinase inhibitor. By progressing from direct biochemical inhibition to cellular functional and phenotypic assays, researchers can build a comprehensive profile of the compound's potency, mechanism of action, and anti-proliferative effects. The successful execution of these protocols will provide the robust data necessary to validate this compound as a tool for chemical biology or as a lead for therapeutic development.
References
-
Kwiatkowski, N., et al. (2010). Small molecule kinase inhibitors provide insight into Mps1 cell cycle function. Nature Chemical Biology, 6(5), 359-368. Available at: [Link]
-
Clinical Trials Arena. (2009). KRX-0401 Perifosine. Available at: [Link]
-
FirstWord Pharma. (2011). Keryx Biopharmaceuticals Announces Results on KRX-0401 (Perifosine) at American Association for Cancer Research Annual Meeting. Available at: [Link]
-
ResearchGate. (n.d.). Mps1 inhibitors in clinical trials 1. Available at: [Link]
-
Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. The Journal of Cell Biology, 190(1), 73-87. Available at: [Link]
-
Fierce Biotech. (2009). Phase 2 Study of KRX-0401 (Perifosine) in Relapsed or Refractory Chronic Lymphocytic Leukemia / Small Lymphocytic Lymphoma Open. Available at: [Link]
-
von der Haar, T., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592. Available at: [Link]
-
Fierce Biotech. (2010). Keryx Biopharmaceuticals Receives Orphan Drug Designation for KRX-0401 (Perifosine) for the Treatment of Neuroblastoma. Available at: [Link]
-
BioSpace. (2007). Keryx Biopharmaceuticals Early Results of Phase 2 Trial of Perifosine (KRX-0401) for the Treatment of Recurrent Malignant Gliomas. Available at: [Link]
-
The Chemical Probes Portal. (n.d.). Mps1-IN-1. Available at: [Link]
-
Galli, F., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death & Disease, 4, e793. Available at: [Link]
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- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Investigating N-(2-Cyanophenyl)-3,4-difluorobenzamide in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed theoretical framework for the investigation of N-(2-Cyanophenyl)-3,4-difluorobenzamide as a potential antiviral agent, based on the known activities of structurally related N-phenylbenzamide derivatives. The specific antiviral properties of N-(2-Cyanophenyl)-3,4-difluorobenzamide have not been empirically established in the public domain. The protocols and mechanistic discussions herein are presented as a guide for research and development, grounded in established principles of medicinal chemistry and virology.
Introduction: The Therapeutic Potential of Novel N-Phenylbenzamides
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this class have been explored as antiparasitic, antibacterial, antifungal, and anticancer agents.[1][2][3] Recent research has also highlighted their potential as a novel class of inhibitors for non-structural viral proteins, offering new avenues for the development of antiviral therapeutics.[4] One such area of interest is in the treatment of infections caused by Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease, which can sometimes lead to severe neurological complications.
This guide focuses on a specific, albeit currently under-investigated, derivative: N-(2-Cyanophenyl)-3,4-difluorobenzamide . We will explore its potential applications in medicinal chemistry, particularly as a putative inhibitor of EV71, based on structure-activity relationship (SAR) studies of similar molecules. The inclusion of the difluorobenzamide moiety is a common strategy to enhance metabolic stability and binding affinity, while the cyanophenyl group is a key feature in various bioactive molecules.[5][6]
This document will provide a hypothetical mechanism of action, detailed protocols for its synthesis and biological evaluation, and a discussion of its potential as a lead compound for further drug development.
Hypothesized Mechanism of Action: Targeting Viral Non-Structural Proteins
Based on studies of similar N-phenylbenzamide derivatives, a plausible mechanism of action for N-(2-Cyanophenyl)-3,4-difluorobenzamide against EV71 would be the inhibition of a viral non-structural protein essential for replication.[4] A likely target is the viral 3D polymerase (an RNA-dependent RNA polymerase), which is crucial for the replication of the viral genome.
The proposed inhibitory action is illustrated in the following signaling pathway diagram:
Caption: Hypothetical mechanism of N-(2-Cyanophenyl)-3,4-difluorobenzamide inhibiting EV71 replication.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of N-(2-Cyanophenyl)-3,4-difluorobenzamide as a potential antiviral agent.
Protocol 1: Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
This protocol outlines a standard amide coupling reaction.
Workflow Diagram:
Caption: Synthesis workflow for N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3,4-difluorobenzoic acid in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Activation: To the cooled solution, add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt). Stir the mixture for 30 minutes at 0°C.
-
Amide Coupling: Add 1 equivalent of 2-aminobenzonitrile to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiviral Activity Assay
This protocol is designed to assess the inhibitory effect of the synthesized compound on EV71 replication in a cell-based assay.
Workflow Diagram:
Caption: Workflow for in vitro antiviral activity assay.
Step-by-Step Methodology:
-
Cell Culture: Seed Vero cells (or another susceptible cell line) into 96-well microtiter plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of N-(2-Cyanophenyl)-3,4-difluorobenzamide in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in cell culture medium to obtain the desired test concentrations.
-
Infection: Aspirate the culture medium from the cells and infect them with an EV71 strain at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, add the serially diluted compound to the wells. Include appropriate controls: virus-infected cells without compound (virus control), uninfected cells with compound (cytotoxicity control), and uninfected cells without compound (cell control).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus control wells.
-
Viability Assay: Assess cell viability using a standard MTT or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) using a dose-response curve fitting software. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a measure of the compound's therapeutic window.[4]
Data Presentation and Interpretation
Quantitative data from the antiviral assays should be summarized in a clear and structured table for easy comparison.
| Compound | Target EV71 Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| N-(2-Cyanophenyl)-3,4-difluorobenzamide | Strain A | Experimental Value | Experimental Value | Calculated Value |
| N-(2-Cyanophenyl)-3,4-difluorobenzamide | Strain B | Experimental Value | Experimental Value | Calculated Value |
| Positive Control (e.g., Pirodavir) | Strain A | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
A higher SI value indicates a more promising therapeutic window, with greater selectivity for antiviral activity over cellular toxicity.
Structure-Activity Relationship (SAR) Insights and Future Directions
The initial evaluation of N-(2-Cyanophenyl)-3,4-difluorobenzamide provides a starting point for further SAR studies. Key modifications to explore include:
-
Substitution on the Cyanophenyl Ring: Investigating the effect of the position and nature of the cyano group, as well as the introduction of other substituents, can provide insights into the binding pocket of the target protein.
-
Substitution on the Difluorobenzamide Ring: The position and number of fluorine atoms can be varied to optimize potency and pharmacokinetic properties.
-
Linker Modification: While the amide bond is a stable linker, exploring other bioisosteres could lead to improved properties.
Conclusion
While the specific biological activity of N-(2-Cyanophenyl)-3,4-difluorobenzamide is yet to be fully elucidated, its structural similarity to known bioactive N-phenylbenzamides makes it a compound of significant interest for medicinal chemistry research. The protocols and theoretical framework provided in this guide offer a comprehensive approach to investigating its potential as a novel antiviral agent. Successful validation of its activity could pave the way for the development of a new class of therapeutics for the treatment of enterovirus infections.
References
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- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10520625/]
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.MDPI. [URL: https://www.mdpi.com/1420-3049/17/10/12188]
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- Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17865g]
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Application Note: N-(2-Cyanophenyl)-3,4-difluorobenzamide as a Novel Fragment for Targeting Bacterial Cell Division Protein FtsZ
Introduction: The Evolving Landscape of Antibacterial Drug Discovery
The rise of antibiotic resistance necessitates innovative approaches to identify novel antibacterial agents. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy, offering an efficient exploration of chemical space to find starting points for drug development, particularly for challenging targets.[1][2][3] FBDD focuses on screening low molecular weight compounds (fragments) that bind to specific regions of a target protein, providing a foundation for the rational design of more potent and selective drug candidates.[1][2] This application note details the utility of N-(2-Cyanophenyl)-3,4-difluorobenzamide as a fragment for a screening campaign against Filamenting temperature-sensitive mutant Z (FtsZ), a crucial protein in bacterial cell division.
FtsZ is a highly conserved prokaryotic homolog of eukaryotic tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis. Its critical role and high conservation among pathogenic bacteria make it an attractive target for new antibacterial agents. The 2,6-difluorobenzamide motif has been identified as important for the allosteric inhibition of FtsZ, making N-(2-Cyanophenyl)-3,4-difluorobenzamide a promising candidate for an FBDD campaign.[4]
Physicochemical Properties of N-(2-Cyanophenyl)-3,4-difluorobenzamide
A successful fragment should possess properties that make it an ideal starting point for optimization. N-(2-Cyanophenyl)-3,4-difluorobenzamide adheres to the "Rule of Three," a set of guidelines for fragment selection.[3]
| Property | Value | Source |
| CAS Number | 1016804-69-5 | [5] |
| Molecular Formula | C14H8F2N2O | [5] |
| Molecular Weight | 258.22 g/mol | [5] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| cLogP | < 3 | Estimated |
Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide can be achieved through a standard amide coupling reaction. A plausible synthetic route is adapted from procedures for similar benzamide compounds.[6][7][8][9]
Reaction Scheme:
Protocol:
-
Dissolve 2-aminobenzonitrile (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or pyridine.
-
Add a non-nucleophilic base, for example, triethylamine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add 3,4-difluorobenzoyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Fragment-Based Drug Discovery Workflow
The FBDD workflow is an iterative process involving primary screening, hit validation, and hit-to-lead optimization.[1][10]
Caption: A generalized workflow for Fragment-Based Drug Discovery.
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for the primary screening of fragment libraries due to its ability to detect weak binding interactions in real-time.[11][12][13]
Protocol:
-
Protein Immobilization:
-
Immobilize purified FtsZ protein onto a CM5 sensor chip via amine coupling.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject FtsZ at a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 5.0) to achieve an immobilization level of approximately 8000-10000 response units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl (pH 8.5) injection.
-
-
Fragment Screening:
-
Prepare a stock solution of N-(2-Cyanophenyl)-3,4-difluorobenzamide in 100% DMSO.
-
Dilute the fragment to a final concentration of 200 µM in running buffer (e.g., HBS-EP+ buffer containing 1% DMSO).
-
Inject the fragment solution over the FtsZ and a reference flow cell for 60 seconds at a flow rate of 30 µL/min.
-
Monitor the binding response. A significant increase in RU compared to the reference cell indicates a potential interaction.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Identify fragments that exhibit a concentration-dependent binding response as primary hits.
-
Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and can provide information on the binding site and affinity.[13][14] Ligand-observed NMR experiments are particularly well-suited for FBDD.
Protocol:
-
Sample Preparation:
-
Prepare a solution of N-(2-Cyanophenyl)-3,4-difluorobenzamide at a concentration of 100 µM in a suitable deuterated buffer.
-
Prepare a stock solution of FtsZ protein at a concentration of 10 µM in the same buffer.
-
-
Saturation Transfer Difference (STD) NMR:
-
Acquire a 1D ¹H NMR spectrum of the fragment alone as a reference.
-
Acquire an STD NMR spectrum of the fragment in the presence of FtsZ.
-
Irradiate the protein with a train of Gaussian pulses at a frequency where only the protein resonates (e.g., 0.5 ppm).
-
Subtract the on-resonance spectrum from an off-resonance spectrum (e.g., 40 ppm).
-
The resulting difference spectrum will show signals only from the protons of the fragment that are in close proximity to the protein, confirming binding.
-
-
Data Analysis:
-
Calculate the STD amplification factor for each proton of the fragment to identify the binding epitope.
-
Perform a titration experiment by acquiring STD spectra at varying fragment concentrations to estimate the dissociation constant (Kd).
-
Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is crucial for the subsequent hit-to-lead optimization phase.[12][14][15]
Protocol:
-
Crystallization:
-
Crystallize apo-FtsZ using hanging drop vapor diffusion by mixing the protein solution (10 mg/mL) with an equal volume of reservoir solution (e.g., 0.1 M MES pH 6.5, 1.2 M ammonium sulfate).
-
Incubate the crystallization plates at 20°C until crystals of suitable size and quality are obtained.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing N-(2-Cyanophenyl)-3,4-difluorobenzamide at a concentration of 1-10 mM in a cryoprotectant-containing reservoir solution.
-
Transfer the FtsZ crystals to the soaking solution and incubate for 1-24 hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-FtsZ structure as a search model.
-
Refine the structure and model the fragment into the observed electron density.
-
Fragment Evolution: From Hit to Lead
The structural information obtained from X-ray crystallography guides the optimization of the initial fragment hit into a more potent lead compound.[16][17][18][19][20]
Caption: Strategies for optimizing an initial fragment hit.
-
Fragment Growing: Involves adding chemical moieties to the initial fragment to extend into adjacent binding pockets and form additional interactions with the target protein.
-
Fragment Linking: Connects two or more fragments that bind to different, nearby sites on the protein with a chemical linker.
-
Fragment Merging: Combines the structural features of two or more overlapping fragments into a single, more potent molecule.
Conclusion
N-(2-Cyanophenyl)-3,4-difluorobenzamide represents a promising starting point for an FBDD campaign against the bacterial cell division protein FtsZ. Its favorable physicochemical properties and the known importance of the difluorobenzamide motif for FtsZ inhibition make it a valuable tool for antibacterial drug discovery. The detailed protocols provided in this application note outline a robust workflow for the screening, validation, and structural characterization of this fragment, paving the way for the rational design of novel FtsZ inhibitors.
References
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
-
Fragment-Based Drug Discovery. Selvita. [Link]
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Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link]
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A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers in Neuroscience. [Link]
-
Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Parasites & Vectors. [Link]
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Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
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Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]
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Approaches to Fragment-Based Drug Design. HU University of Applied Sciences Utrecht. [Link]
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Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
Fragment Screening. Sygnature Discovery. [Link]
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Fragment-based lead discovery. Wikipedia. [Link]
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Strategies for fragment optimization Linking, growing and merging-see text for details. ResearchGate. [Link]
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An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
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BindingDB BDBM50247682. BindingDB. [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. [Link]
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Fragment-Based Screening in Drug Discovery: How to Improve Hit Rates & Deliver Higher-Value Targets. BioProcess International. [Link]
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Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules. [Link]
-
N-(4-Cyanophenyl)-2,6-difluorobenzamide. Acta Crystallographica Section E. [Link]
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1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-(1-((methyl(3-((2-(methylamino)acetoxy)methyl)pyridin-2-yl)carbamoyl)oxy)ethyl)-4H-1. PubChem. [Link]
- Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
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N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molecules. [Link]
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De Novo Design of Proteins That Bind Naphthalenediimides, Powerful Photooxidants with Tunable Photophysical Properties. Journal of the American Chemical Society. [Link]
- Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
- Method for preparing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide.
-
Dithioamide Substitutions in Proteins: Effects on thermostability, peptide binding, and fluorescence quenching in calmodulin. Organic & Biomolecular Chemistry. [Link]
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C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. Molecules. [Link]
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Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences. [Link]
-
Broad PFAS Binding with Fatty Acid Binding Protein 4 Is Enabled by Variable Binding Modes. Environmental Science & Technology. [Link]
-
Binding of Vialinin A and p-Terphenyl Derivatives to Ubiquitin-Specific Protease 4 (USP4): A Molecular Docking Study. Molecules. [Link]
-
C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein-Protein Interaction. PubMed. [Link]
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- 5. N-(2-cyanophenyl)-3,4-difluorobenzamide CAS#: 1016804-69-5 [m.chemicalbook.com]
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Application Notes and Protocols for the Scalable Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Introduction
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a critical chemical intermediate, notably in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor for the treatment of obstructive hypertrophic cardiomyopathy.[1][2][3] The robust and efficient large-scale production of this benzamide is therefore of significant interest to the pharmaceutical industry. This document provides a comprehensive guide to the scalable synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide, detailing the underlying chemical principles, a validated laboratory-scale protocol, and critical considerations for process scale-up.
Chemical Rationale and Synthetic Strategy
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide is achieved through the nucleophilic acyl substitution of 3,4-difluorobenzoyl chloride with 2-aminobenzonitrile. This reaction, a classic Schotten-Baumann type acylation, is favored for its high efficiency and selectivity. The nucleophilic primary amine of 2-aminobenzonitrile attacks the electrophilic carbonyl carbon of the acid chloride. A base is incorporated to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
The choice of starting materials is predicated on their commercial availability and reactivity. 2-Aminobenzonitrile serves as the nucleophilic component, while 3,4-difluorobenzoyl chloride provides the acyl group. The fluorine substituents on the benzoyl ring are key functionalities for the downstream applications of the final product.
Laboratory-Scale Synthesis Protocol
This protocol outlines a reliable method for the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Aminobenzonitrile | 1885-29-6 | 118.14 | 10.0 g | 0.0846 |
| 3,4-Difluorobenzoyl chloride | 36844-73-4 | 176.55 | 15.7 g | 0.0889 |
| Pyridine | 110-86-1 | 79.10 | 10.1 mL | 0.125 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Experimental Procedure
-
Reaction Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The flask is charged with 2-aminobenzonitrile (10.0 g, 0.0846 mol) and anhydrous dichloromethane (150 mL).
-
Reagent Addition: The solution is cooled to 0-5 °C in an ice bath. Pyridine (10.1 mL, 0.125 mol) is added dropwise to the stirred solution. A solution of 3,4-difluorobenzoyl chloride (15.7 g, 0.0889 mol) in anhydrous dichloromethane (50 mL) is then added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is washed successively with 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford pure N-(2-Cyanophenyl)-3,4-difluorobenzamide as a solid.
-
Drying: The purified product is dried in a vacuum oven at 50-60 °C to a constant weight.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Scale-Up Considerations
Transitioning the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Reagent Handling and Addition
-
2-Aminobenzonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is essential. For large-scale operations, closed-transfer systems are recommended to minimize exposure.
-
3,4-Difluorobenzoyl Chloride: This is a corrosive and moisture-sensitive reagent. It will react with water to produce hydrochloric acid. Handling should be performed under an inert atmosphere (e.g., nitrogen) and with appropriate PPE.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is also toxic. On a large scale, the use of a less volatile and less toxic base, such as triethylamine or diisopropylethylamine, may be preferable.
-
Exothermic Reaction: The acylation reaction is exothermic. On a larger scale, the rate of addition of the 3,4-difluorobenzoyl chloride solution must be carefully controlled to manage the heat generated. A jacketed reactor with efficient cooling is necessary to maintain the desired temperature range and prevent runaway reactions.
Solvent Selection
Dichloromethane is an effective solvent for this reaction but is a suspected carcinogen and is subject to strict environmental regulations. For a more sustainable and safer industrial process, alternative solvents should be considered. Toluene, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) are potential replacements that should be evaluated for their performance in terms of solubility, reaction kinetics, and ease of work-up.
Work-up and Product Isolation
-
Quenching: The work-up on a large scale will generate significant quantities of acidic and basic aqueous waste. These streams must be neutralized before disposal.
-
Phase Separation: The efficiency of the liquid-liquid extractions can be a bottleneck on a large scale. The choice of solvent can impact the ease of phase separation.
-
Crystallization: The crystallization process is critical for achieving the desired purity of the final product. The choice of crystallization solvent, cooling profile, and agitation rate must be optimized to control crystal size and morphology, which can impact filtration and drying times. Seeding the crystallization with a small amount of pure product can improve reproducibility.
-
Filtration and Drying: Large-scale filtration can be performed using a filter press or a centrifugal filter. The filter cake should be washed with a suitable solvent to remove impurities. Drying in a vacuum oven or a rotary dryer at a controlled temperature is the final step to obtain the dry, free-flowing product.
Process Safety
A thorough process safety assessment, including a Hazard and Operability (HAZOP) study, should be conducted before scaling up the synthesis. Key hazards to consider include:
-
Thermal Runaway: Due to the exothermic nature of the reaction.
-
Corrosion: From hydrochloric acid generated in situ and used in the work-up.
-
Toxicity and Flammability: Of the reagents and solvents used.
Appropriate engineering controls, such as pressure relief devices on the reactor and robust ventilation, are mandatory.
Visualizing the Reaction Mechanism
Caption: Simplified reaction mechanism for the acylation.
Conclusion
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide via the acylation of 2-aminobenzonitrile with 3,4-difluorobenzoyl chloride is a robust and high-yielding reaction. While the laboratory-scale procedure is straightforward, scaling up this process requires careful consideration of safety, environmental impact, and process optimization. By addressing the key areas of reagent handling, solvent selection, work-up procedures, and process safety, a safe, efficient, and scalable manufacturing process can be successfully implemented.
References
-
ResearchGate. Scheme 1. Synthesis of Mavacamten. Available at: [Link]
-
New Drug Approvals. Mavacamten. Available at: [Link]
-
ResearchGate. Synthesis of mavacamten (75). Available at: [Link]
-
European Patent Office. Process for the preparation of difluorobenzamide - EP 0252564 A2. Available at: [Link]
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-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
-
National Institutes of Health. Long-Term Real-World Outcomes of Mavacamten in Symptomatic Obstructive Hypertrophic Cardiomyopathy up to 108 Weeks. Available at: [Link]
- Google Patents. Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - FI3774749T3.
- Google Patents. Method for preparing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide - KR101069226B1.
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
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-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]
- Google Patents. Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - CN108752217B.
-
ResearchGate. Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- And β-Amino Acids in an Enantiomerically Pure Form. Available at: [Link]
-
PubMed Central. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. Available at: [Link]
- Google Patents. Process for synthesizing 3,4-difluorobenzonitrile - CN103539699A.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. The synthesis, typically achieved via the acylation of 2-aminobenzonitrile with 3,4-difluorobenzoyl chloride, presents unique difficulties primarily due to the electronically deactivated nature of the amine. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues you may encounter. We delve into the root causes of these problems and provide validated protocols to overcome them.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: A low yield in this specific amide coupling is a common but solvable issue. The primary challenge stems from the reduced nucleophilicity of 2-aminobenzonitrile. The electron-withdrawing nature of the ortho-cyano group deactivates the amine, slowing down the desired amide bond formation. This allows competing side reactions to dominate.
The three main culprits for low yield are:
-
Competitive Hydrolysis: The acylating agent, 3,4-difluorobenzoyl chloride, readily reacts with any trace moisture to form the unreactive 3,4-difluorobenzoic acid.[1][2]
-
Amine Protonation: The reaction generates one equivalent of hydrochloric acid (HCl). Without a suitable base to neutralize it, this acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[3][4]
-
Insufficient Reactivity: The inherent low nucleophilicity of the amine requires optimized conditions to favor the amidation pathway.
-
Choice of Base and Stoichiometry: The base is critical. It acts as an acid scavenger, preventing the protonation of the starting amine.[3][5] An organic base like pyridine or triethylamine (TEA) in an aprotic solvent is often preferred over aqueous bases (Schotten-Baumann conditions) to minimize hydrolysis of the acid chloride.[4]
-
Solvent and Moisture Control: The reaction should be conducted under strictly anhydrous conditions.
-
Protocol Insight: Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[6] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be from a freshly opened bottle or dried over molecular sieves.
-
-
Controlled Reagent Addition: The rate and temperature of addition for the 3,4-difluorobenzoyl chloride are paramount.
-
Protocol Insight: Dissolve the 2-aminobenzonitrile and base in your chosen anhydrous solvent. Cool this mixture to 0 °C in an ice bath. Then, add a solution of 3,4-difluorobenzoyl chloride dropwise over 30-60 minutes. This slow addition maintains a low instantaneous concentration of the acid chloride, favoring reaction with the amine over reaction with trace water.[2]
-
Caption: A workflow for diagnosing and solving low yield issues.
Q2: I'm observing a significant amount of 3,4-difluorobenzoic acid as a byproduct. How can I minimize this?
A2: The presence of 3,4-difluorobenzoic acid is a direct result of the hydrolysis of 3,4-difluorobenzoyl chloride.[1] This side reaction becomes significant when the rate of hydrolysis is competitive with the rate of amidation. Given the low reactivity of 2-aminobenzonitrile, this is a frequent problem.
-
Eliminate Water: This is the most critical factor. As detailed in Q1, ensure all reagents, solvents, and equipment are scrupulously dry.
-
Avoid Aqueous Biphasic Conditions: Classic Schotten-Baumann conditions using aqueous NaOH are generally unsuitable for this substrate combination.[3] The high concentration of water and hydroxide ions will accelerate hydrolysis, drastically reducing the amount of acid chloride available to react with the weakly nucleophilic amine.
-
Optimize Solvent Choice: A non-polar, aprotic solvent like DCM or THF is generally superior to more polar aprotic solvents like DMF, which can be hygroscopic and difficult to keep completely dry.[7][8]
| Parameter | Condition A: Aqueous Base (e.g., 2M NaOH/DCM) | Condition B: Organic Base (e.g., TEA/DCM) | Rationale |
| Water Content | High (by design) | Very Low (anhydrous) | Reduces the primary reactant for the hydrolysis side reaction. |
| Typical Yield | Often < 30% | Can achieve > 85% | Minimizing hydrolysis allows the slower amidation reaction to proceed. |
| Primary Byproduct | 3,4-difluorobenzoic acid | Unreacted starting materials (if stoichiometry is off) | Directly reflects the dominant reaction pathway. |
Q3: The reaction seems to stop before all the starting material is consumed. What should I investigate?
A3: A stalled reaction is almost always due to the complete consumption of one of the active reagents. In this synthesis, the most common cause is the protonation of the unreacted 2-aminobenzonitrile.
-
Cause: As the reaction proceeds, it generates HCl. If you use an insufficient amount of base (less than one full equivalent relative to the acid chloride), the excess HCl will neutralize your starting amine. Once the amine is protonated to form the ammonium salt, it is no longer a nucleophile, and the reaction stops dead.[2]
-
Verification: You can often verify this by taking a small aliquot of the reaction mixture, quenching it, and analyzing it by TLC or LC-MS. You will see both starting amine and remaining acid chloride (or its hydrolyzed form), but no further product formation over time.
-
Solution: Ensure you are using a slight excess of base (e.g., 1.1 equivalents). If the reaction has stalled, it is sometimes possible to restart it by adding another portion of the base, but it is far more effective to use the correct stoichiometry from the outset.
Q4: How can I effectively purify my product and remove unreacted starting materials and byproducts?
A4: Proper purification is key to obtaining a high-quality final product. The main impurities to remove are unreacted 2-aminobenzonitrile, 3,4-difluorobenzoic acid, and the triethylammonium chloride salt. An acid-base extraction is highly effective.
-
Initial Quench: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Aqueous Wash (Base Removal): Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate any remaining 2-aminobenzonitrile and the triethylamine base, pulling them into the aqueous layer as their respective hydrochloride salts.
-
Aqueous Wash (Acid Removal): Next, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate). This will deprotonate the 3,4-difluorobenzoic acid byproduct, converting it to its sodium salt, which is soluble in the aqueous layer.[9]
-
Final Wash and Dry: Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: The resulting crude solid can often be purified to a high degree by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If impurities remain, column chromatography on silica gel is a final option.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: This reaction follows a nucleophilic acyl substitution mechanism, often referred to as a Schotten-Baumann reaction when conducted with a base.[3][4][5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminobenzonitrile attacks the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride.
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: A molecule of base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and the base's hydrochloride salt.
Caption: Mechanism of base-mediated amide formation.
Q2: Why is the choice of base so critical in this synthesis?
A2: The base serves two essential functions:
-
Acid Scavenger: As mentioned, its primary role is to neutralize the HCl produced, preventing the deactivation of the nucleophile (2-aminobenzonitrile).[3][4]
-
Reaction Rate: In some cases, particularly with pyridine, the base can act as a nucleophilic catalyst. It can react with the acid chloride to form a highly reactive acylpyridinium salt, which is then more susceptible to attack by the weak amine nucleophile.[4][5]
The choice between an inorganic aqueous base (like NaOH) and an organic base (like TEA) dictates the entire reaction environment. For this specific synthesis involving a sensitive acid chloride and a weak nucleophile, an organic base in an anhydrous system is strongly recommended to disfavor the hydrolysis side reaction.[2]
Q3: Can I use a different solvent system? What are the considerations?
A3: Yes, but the solvent must be chosen carefully.
-
Ideal Solvents: Aprotic, non-nucleophilic solvents are best. Dichloromethane (DCM), Tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate are all viable options. They effectively dissolve the starting materials without participating in the reaction.[6]
-
Solvents to Avoid:
-
Protic Solvents (e.g., alcohols, water): These will react directly with the highly reactive acid chloride, leading to ester or carboxylic acid byproducts.
-
Primary or Secondary Amines: These will act as competing nucleophiles.
-
-
Green Chemistry Alternatives: Newer, bio-based solvents like Cyrene™ have been shown to be effective for amide bond formation and can be a suitable, albeit higher-boiling, replacement for traditional dipolar aprotic solvents.[7][8]
Q4: Are there alternative coupling reagents I could use if the acid chloride route fails?
A4: Absolutely. If preparing and handling the acid chloride is problematic, or if yields remain low, you can form the amide bond directly from 3,4-difluorobenzoic acid using standard peptide coupling reagents. This approach avoids the highly water-sensitive acid chloride intermediate.
-
Common Coupling Reagents:
-
Carbodiimides: EDC (in combination with HOBt or DMAP) or DCC.[10]
-
Uronium/Guanidinium Salts: HATU or HBTU, typically used with a non-nucleophilic base like DIPEA.
-
-
Acyl Fluoride Strategy: For particularly challenging couplings with electron-deficient amines, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[11] Acyl fluorides are more stable to hydrolysis than acid chlorides but remain highly reactive towards amines.[12] Reagents like Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be used for this transformation.[11][12]
Appendix A: Detailed Experimental Protocol
Optimized Protocol for N-(2-Cyanophenyl)-3,4-difluorobenzamide Synthesis
-
Preparation: To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-aminobenzonitrile (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine) via syringe. Add triethylamine (TEA, 1.2 eq) and stir the mixture until all solids dissolve.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Acid Chloride Addition: Dissolve 3,4-difluorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Workup and Purification: Follow the detailed purification protocol described in Q4 of the troubleshooting guide.
References
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- Gotor-Fernández, V., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6(8), 1435-1446. DOI:10.1039/D1RE00141H
- Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 21(1), 131-137. DOI:10.1039/C8GC02812E
- Li, J., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(11), 2991. DOI:10.3390/molecules23112991
- Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9453-9459. DOI:10.1039/D3RA00424A
-
University of Huddersfield Research Portal. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Cyanophenyl)-2,6-difluorobenzamide. Retrieved from [Link]
- Larsson, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11289-11292. DOI:10.1039/C5OB02129D
-
ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine? Retrieved from [Link]
-
Allen Digital. (n.d.). In Schotten-Baumann reaction, aniline is heated with... Retrieved from [Link]
Sources
- 1. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. N-(4-Cyanophenyl)-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. amphoteros.com [amphoteros.com]
Technical Support Center: Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Welcome to the technical support guide for the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, minimize side reactions, and maximize product purity and yield.
Introduction
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide is a critical step in the development of various pharmacologically active molecules. The primary route involves the nucleophilic acyl substitution between 2-aminobenzonitrile and an activated form of 3,4-difluorobenzoic acid, typically the acyl chloride. While seemingly straightforward, this reaction is prone to several side reactions stemming from the reactivity of the starting materials and the product itself. Understanding the mechanistic basis of these side reactions is paramount to troubleshooting and optimizing the synthesis.
This guide is structured into two main sections: a Troubleshooting Guide formatted to address specific experimental issues, and a Frequently Asked Questions (FAQs) section for more general inquiries.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each issue is presented with likely causes, the underlying chemical principles, and actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Amounts of 3,4-Difluorobenzoic Acid Detected.
Question: My final product is contaminated with a significant amount of 3,4-difluorobenzoic acid, and the overall yield of N-(2-Cyanophenyl)-3,4-difluorobenzamide is poor. What is happening and how can I fix it?
Answer:
This is a classic issue related to the hydrolysis of the acylating agent, 3,4-difluorobenzoyl chloride. Acyl chlorides are highly electrophilic and react readily with any available nucleophiles, including water.[1][2]
Causality:
-
Presence of Moisture: The most common cause is the presence of water in the reaction solvent, glassware, or even the 2-aminobenzonitrile starting material. Moisture will hydrolyze 3,4-difluorobenzoyl chloride back to the unreactive 3,4-difluorobenzoic acid, which will not couple with the amine under these conditions. This consumes your reagent and complicates purification.
-
Inadequate Inert Atmosphere: Performing the reaction open to the air, especially on a humid day, can introduce sufficient atmospheric moisture to cause significant hydrolysis.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions:
-
Use a high-purity, anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene). Purchase from a reputable supplier and consider using a fresh bottle or drying the solvent over molecular sieves.
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and allow it to cool in a desiccator before use.
-
Ensure the 2-aminobenzonitrile is dry. If necessary, it can be dried under vacuum.
-
-
Maintain an Inert Atmosphere:
-
Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This involves using a Schlenk line or a balloon filled with the inert gas.
-
-
Order of Addition:
-
Dissolve the 2-aminobenzonitrile and a non-nucleophilic base (like triethylamine or pyridine) in the anhydrous solvent first. Then, add the 3,4-difluorobenzoyl chloride solution dropwise, preferably at a reduced temperature (e.g., 0°C) to control the exothermic reaction.[]
-
Issue 2: An Impurity with a Higher Molecular Weight is Observed, Consistent with Hydrolysis of the Nitrile Group.
Question: My mass spectrometry analysis shows a peak at M+18 relative to my product, suggesting the formation of N-(2-carbamoylphenyl)-3,4-difluorobenzamide. How can I prevent this?
Answer:
This side product arises from the hydrolysis of the cyano (nitrile) group on either the product or the 2-aminobenzonitrile starting material. Nitrile hydrolysis is typically catalyzed by acid or base, especially at elevated temperatures.[4][5]
Causality:
-
Harsh pH Conditions: The HCl generated during the reaction of the acyl chloride with the amine can create an acidic environment that promotes nitrile hydrolysis if not adequately scavenged.[1][6] Similarly, a strong base used in excess or a harsh aqueous work-up can also facilitate this side reaction.
-
Elevated Temperatures: Heating the reaction mixture for extended periods can provide the energy needed for the hydrolysis of the relatively stable nitrile group.[7]
Troubleshooting & Optimization:
-
Efficient Acid Scavenging: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA)) to neutralize the HCl byproduct as it forms.[][8] Using a slight excess (e.g., 1.1 equivalents) is often beneficial.
-
Control Reaction Temperature: Run the reaction at or below room temperature if possible. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times or heating.
-
Mild Work-up: During the aqueous work-up, use dilute solutions of acid and base (e.g., 1M HCl, saturated NaHCO₃ solution) and avoid prolonged contact times. Ensure the temperature is kept low.
Issue 3: TLC Analysis Shows Multiple Spots, and Purification by Column Chromatography is Difficult.
Question: My reaction mixture is complex, showing unreacted starting materials and several new spots on the TLC plate. What are the likely side products, and how can I achieve a cleaner reaction?
Answer:
A complex reaction profile suggests multiple competing pathways are occurring. Besides the issues already discussed (hydrolysis of acyl chloride and nitrile), other possibilities include incomplete reaction and formation of diacylated byproducts.
Causality:
-
Incomplete Reaction: Insufficient reaction time or non-optimal temperature can leave starting materials unconsumed.
-
Diacylation: Although less common with amides, it's possible for the initially formed product, N-(2-Cyanophenyl)-3,4-difluorobenzamide, to be acylated again at the amide nitrogen by another molecule of 3,4-difluorobenzoyl chloride. This is more likely if a large excess of the acyl chloride is used or if a very strong, non-hindered base is employed.
-
Self-Condensation of 2-Aminobenzonitrile: Under certain conditions, 2-aminobenzonitrile can undergo self-condensation or react with impurities to form complex heterocyclic structures like quinazolinones.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a complex reaction mixture.
Optimization Strategies:
-
Stoichiometry Control: Use a carefully measured stoichiometry, typically with a slight excess (1.05-1.1 equivalents) of the acyl chloride to ensure full consumption of the more valuable 2-aminobenzonitrile.
-
Reaction Monitoring: Actively monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
-
Purification: If a clean reaction is not achievable, careful column chromatography using a gradient elution of solvents (e.g., hexanes and ethyl acetate) is the most effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent and base combination for this synthesis?
A1: The ideal combination balances reactivity with the suppression of side reactions.
-
Solvents: Anhydrous aprotic solvents are required. Dichloromethane (DCM) is an excellent first choice due to its inertness and ease of removal. Other options include THF, ethyl acetate, and toluene.[]
-
Bases: A non-nucleophilic tertiary amine is essential to neutralize the HCl byproduct without competing with the primary amine.[8] Triethylamine (TEA) is common and cost-effective. Pyridine is also effective. For sensitive substrates, a more hindered base like N,N-diisopropylethylamine (DIPEA) can be used.
Q2: Can I use 3,4-difluorobenzoic acid directly with a coupling agent instead of the acyl chloride?
A2: Yes, this is a very common and often milder alternative to using acyl chlorides.[11]
-
Method: You would dissolve the 3,4-difluorobenzoic acid, 2-aminobenzonitrile, and a non-nucleophilic base in an anhydrous aprotic solvent. Then, a coupling agent is added, often at 0°C.
-
Common Coupling Agents:
-
Potential Side Reaction: When using DCC, the primary byproduct is dicyclohexylurea (DCU), which is often insoluble in solvents like DCM and can be removed by filtration.[1] When using water-soluble EDC, the urea byproduct is removed during the aqueous work-up.
Q3: What are the expected yields and purity for this reaction?
A3: With proper optimization and control of side reactions, the yield and purity can be quite high.
| Parameter | Expected Range | Key Influencing Factors |
| Yield | 75-95% | Anhydrous conditions, correct stoichiometry, reaction completeness. |
| Purity (Crude) | >85% | Minimal hydrolysis of acyl chloride and nitrile. |
| Purity (Post-Purification) | >99% | Effective removal of byproducts via recrystallization or chromatography. |
Q4: How do I best monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
TLC System: Use a mobile phase that gives good separation between the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes, such as 30:70).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The product, having two aromatic rings, should be strongly UV-active.
-
Procedure: Spot the 2-aminobenzonitrile starting material, the 3,4-difluorobenzoyl chloride (or acid), and the co-spot (a mix of both) on the baseline. As the reaction proceeds, take small aliquots and spot them in a new lane. The reaction is complete when the limiting reagent spot (usually the 2-aminobenzonitrile) has disappeared and a new, distinct product spot has formed.
Q5: What is the primary mechanism of the main reaction?
A5: The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of amide formation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminobenzonitrile's amino group attacks the electrophilic carbonyl carbon of the 3,4-difluorobenzoyl chloride.
-
Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Proton Transfer: The resulting protonated amide is deprotonated by the base (e.g., triethylamine) to yield the final neutral amide product and the ammonium salt byproduct (e.g., triethylammonium chloride).
Experimental Protocols
Protocol 1: Synthesis using 3,4-Difluorobenzoyl Chloride
-
Preparation: Add 2-aminobenzonitrile (1.0 eq) and triethylamine (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Dissolve the solids in anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Addition: Cool the solution to 0°C using an ice bath. In a separate flask, dissolve 3,4-difluorobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 2-aminobenzonitrile is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with an initial low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the silica bed.
-
Elution: Elute the column with a solvent gradient, gradually increasing the polarity (e.g., from 10% to 40% ethyl acetate in hexanes).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(2-Cyanophenyl)-3,4-difluorobenzamide.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile.
- Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–563.
- Benchchem. (n.d.). Side reactions to avoid in 2,6-Difluorobenzamide synthesis.
- Acta Crystallographica Section E: Structure Reports Online. (2010). N-(4-Cyanophenyl)-2,6-difluorobenzamide.
- ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides.
- Google Patents. (n.d.). Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
- Zhang, Y., et al. (n.d.). Scheme 1 Condensation of cyclohexanone with 2-aminobenzonitrile.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- ResearchGate. (n.d.). 2-Aminobenzonitrile.
- ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
- Clark, J. (n.d.). the preparation of amides.
- Wikipedia. (n.d.). Self-condensation.
- Quick Company. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
- ResearchGate. (n.d.). Cyclocondensation of 2-aminobenzonitrile and an aldehyde for the preparation of DHQs.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Clark, J. (n.d.). hydrolysing nitriles.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
- Google Patents. (n.d.). Method for preparing 3,4-dichloro-N- (2-cyanophenyl) -5-isothiazolecarboxamide.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Google Patents. (n.d.). Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
- ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
- ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- ChemicalBook. (n.d.). N-(2-cyanophenyl)-3,4-difluorobenzamide.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Cyanophenyl)-3,4-difluorobenzamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. The following information is curated to ensure scientific integrity and provide actionable insights for successful synthesis.
Troubleshooting Guide: Common Synthesis Failures
This section addresses specific issues you might encounter during the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide. Each problem is followed by an analysis of potential causes and detailed, step-by-step solutions.
Q1: My reaction shows low or no yield of the desired N-(2-Cyanophenyl)-3,4-difluorobenzamide product. What are the likely causes and how can I fix it?
A1: Low to no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of the most probable causes and how to address them.
-
Cause 1: Ineffective Amine Nucleophilicity. The starting material, 2-aminobenzonitrile, is an electron-deficient aniline. The presence of the ortho-cyano group withdraws electron density from the aromatic ring, significantly reducing the nucleophilicity of the amine. This makes it less reactive towards the electrophilic carbonyl carbon of the benzoyl derivative.[1][2]
-
Solution:
-
Choice of Base is Critical: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred. It can deprotonate the amine without competing in the reaction.[3]
-
Consider a Stronger Base (with caution): In some challenging cases, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to pre-form the anilide anion before adding the electrophile.[4] However, this increases the risk of side reactions.
-
-
-
Cause 2: Poor Carboxylic Acid Activation. If you are starting from 3,4-difluorobenzoic acid, its conversion to a more reactive species is paramount. Incomplete activation will lead to unreacted starting material.[5][6]
-
Solution:
-
Convert to Acyl Chloride: The most common and effective method is to convert the carboxylic acid to 3,4-difluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] Ensure the complete removal of the chlorinating agent before adding the amine to prevent unwanted side reactions.
-
Use a Coupling Reagent: For a one-pot synthesis, a variety of coupling reagents can be employed.[9] For this specific substrate, a more potent coupling reagent may be necessary.
-
-
-
Cause 3: Hydrolysis of the Acyl Chloride. 3,4-difluorobenzoyl chloride is susceptible to hydrolysis, reverting to the unreactive carboxylic acid.[10][11]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Fresh Reagents: Use freshly opened or properly stored 3,4-difluorobenzoyl chloride.
-
-
-
Cause 4: Suboptimal Reaction Temperature. Amide bond formation can be temperature-sensitive.
-
Solution:
-
Initial Cooling: Start the reaction at 0 °C, especially during the addition of the acyl chloride, to control the initial exothermic reaction.
-
Gradual Warming: Allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours). Gentle heating may be required for less reactive substrates, but this should be monitored carefully to avoid side reactions.
-
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The formation of side products is often related to the reactivity of the starting materials and intermediates. Here are the most common culprits and mitigation strategies.
-
Side Product 1: Dimerization or Polymerization of 2-aminobenzonitrile. Under basic conditions, the cyano group can potentially react with another molecule of the amine.
-
Minimization Strategy:
-
Controlled Addition: Add the 2-aminobenzonitrile solution slowly to the reaction mixture containing the activated carboxylic acid or acyl chloride.
-
Stoichiometry: Avoid a large excess of the amine.
-
-
-
Side Product 2: Formation of the Anhydride. If starting from the carboxylic acid and a coupling reagent, the activated intermediate can react with another molecule of the carboxylic acid to form the anhydride.[12]
-
Minimization Strategy:
-
Order of Addition: Add the coupling reagent to the carboxylic acid and allow for a pre-activation period before adding the amine.
-
Temperature Control: Keep the reaction temperature low during the activation step.
-
-
-
Side Product 3: Unreacted Starting Materials. This is often the most significant "impurity."
-
Minimization Strategy:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it goes to completion.
-
Purification: If the reaction does not go to completion, purification via column chromatography or recrystallization will be necessary.
-
-
Frequently Asked Questions (FAQs)
Q3: What is the best method for activating the 3,4-difluorobenzoic acid?
A3: The choice of activation method depends on the desired reaction scale, available reagents, and sensitivity of the substrates.
| Activation Method | Reagents | Pros | Cons |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate, drives reaction to completion. | Requires a separate step, harsh reagents, potential for side reactions if not handled carefully. |
| Carbodiimide Coupling | DCC, EDC | Milder conditions, one-pot reaction. | Can lead to racemization in chiral substrates, formation of urea byproducts can complicate purification.[8] |
| Uronium/Aminium Salt Coupling | HATU, HBTU | High efficiency, even for difficult couplings, less racemization.[13] | More expensive, can form guanidinium byproducts. |
| Phosphonium Salt Coupling | PyBOP, PyAOP | Effective for sterically hindered substrates. | Can be less reactive than uronium salts. |
For the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide, converting the carboxylic acid to the acyl chloride is a robust and often successful method due to the reduced nucleophilicity of the aniline. If a one-pot method is preferred, a potent uronium salt like HATU is recommended.
Q4: How should I purify the final product?
A4: The purification strategy depends on the purity of the crude product and the nature of the impurities.
-
Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. A common solvent system would be ethyl acetate/hexanes or dichloromethane/hexanes.
-
Column Chromatography: For mixtures with significant impurities, silica gel column chromatography is the standard method. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
-
Aqueous Workup: Before any crystallization or chromatography, an aqueous workup is essential. This typically involves:
-
Quenching the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extracting the product with an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating under reduced pressure.[5]
-
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major side products, confirming the progress of the reaction.[14]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[14]
-
Infrared (IR) Spectroscopy: Will show a characteristic amide carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[14][15]
-
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
Step 1: Formation of 3,4-difluorobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-difluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
Step 2: Amide Bond Formation
-
In a separate flask, dissolve 2-aminobenzonitrile (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3,4-difluorobenzoyl chloride (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup as described in Q4.
Protocol 2: One-Pot Synthesis using HATU
-
To a round-bottom flask, add 3,4-difluorobenzoic acid (1.0 eq), HATU (1.1 eq), and an anhydrous solvent such as DMF or DCM.
-
Add a non-nucleophilic base like DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 2-aminobenzonitrile (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup.
Reaction Scheme Visualization
Caption: Synthetic routes to N-(2-Cyanophenyl)-3,4-difluorobenzamide.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
- Carp, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11659-11663.
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Cyanophenyl)-2,6-difluorobenzamide. PMC. Retrieved from [Link]
-
ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?. Retrieved from [Link]
- American Chemical Society. (2026, January 1). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. Journal of the American Chemical Society.
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). N-(2-cyanophenyl)-3,4-difluorobenzamide CAS NO.1016804-69-5. Retrieved from [Link]
- Google Patents. (n.d.). FI3774749T3 - Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
- Google Patents. (n.d.). DE10217530B4 - Process for the purification of cyanamide-containing solutions.
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 9). Evolution of amide bond formation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]
-
YouTube. (2018, May 21). Amine, Aniline and Amide Reactions - Organic Chem. Retrieved from [Link]
- Google Patents. (n.d.). WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
-
National Institutes of Health. (n.d.). Analytical Methods for Characterization of Nanomaterial Surfaces. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]
-
ResearchGate. (2016, October 25). Analytical Techniques for Scientists. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
NCERT. (n.d.). lech204.pdf. Retrieved from [Link]
- Google Patents. (n.d.). KR101069226B1 - Method for preparing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide.
Sources
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minimizing impurity formation in N-(2-Cyanophenyl)-3,4-difluorobenzamide synthesis
An In-Depth Technical Guide to Minimizing Impurity Formation in the Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Technical Support Center: Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Welcome to the technical support guide for the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis, with a primary focus on minimizing impurity formation and maximizing yield and purity.
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide, a key intermediate in pharmaceutical development, is most commonly achieved via the acylation of 2-aminobenzonitrile with 3,4-difluorobenzoyl chloride. While seemingly straightforward, this amide coupling reaction is susceptible to several side reactions that can lead to challenging impurity profiles.[1][2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers validated protocols to ensure a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing foundational knowledge for process optimization.
Q1: What is the most common and reliable method for synthesizing N-(2-Cyanophenyl)-3,4-difluorobenzamide?
A1: The most prevalent and industrially scalable method is the direct amide coupling of 2-aminobenzonitrile with 3,4-difluorobenzoyl chloride.[3][4] This reaction typically employs a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct. The acyl chloride is highly reactive, allowing for rapid amide bond formation under relatively mild conditions.[1][5]
Q2: What are the most critical parameters to control during the reaction?
A2: The three most critical parameters are:
-
Moisture Control: 3,4-Difluorobenzoyl chloride is highly sensitive to moisture and will readily hydrolyze to form 3,4-difluorobenzoic acid.[5] Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is paramount.
-
Temperature: The initial addition of the acyl chloride should be performed at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent side reactions. The reaction can then be allowed to warm to room temperature to proceed to completion.
-
Stoichiometry and Order of Addition: A slight excess of the amine or a 1:1 stoichiometry is generally used. The acyl chloride is typically added slowly to a solution of the amine and the base to prevent the accumulation of the highly reactive acyl chloride, which could lead to side reactions.
Q3: Which solvent and base are recommended for this synthesis?
A3:
-
Solvent: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM), tetrahydrofuran (THF), and pyridine are commonly used.[2][3] Pyridine can serve as both the solvent and the acid scavenger.
-
Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used in solvents like DCM or THF to scavenge the HCl formed during the reaction.[6] Pyridine is also an effective base. The choice of base is critical; it should be non-nucleophilic to avoid reacting with the acyl chloride.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting materials (2-aminobenzonitrile and 3,4-difluorobenzoyl chloride) from the desired product. The reaction is considered complete when the limiting reagent (typically the acyl chloride) is no longer visible on the TLC plate. For more precise analysis, High-Performance Liquid Chromatography (HPLC) can be used.[7]
Section 2: Troubleshooting Guide: Impurity Formation & Low Yield
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: Presence of 3,4-difluorobenzoic acid in the Final Product
-
Probable Cause: This is one of the most common impurities and arises from the hydrolysis of the starting material, 3,4-difluorobenzoyl chloride, by trace amounts of water in the reaction mixture.[5]
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Starting Material Quality: Use high-purity 3,4-difluorobenzoyl chloride. If the purity is questionable, it can be distilled under reduced pressure before use.
-
Work-up Strategy: During the work-up, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can effectively remove this acidic impurity.[8]
-
Issue 2: Formation of N-(2-carbamoylphenyl)-3,4-difluorobenzamide (Diamide Impurity)
-
Probable Cause: This impurity results from the hydrolysis of the nitrile group of either the starting material (2-aminobenzonitrile) or the product (N-(2-cyanophenyl)-3,4-difluorobenzamide). This is more likely to occur under harsh acidic or basic conditions, particularly at elevated temperatures during work-up or purification.[9][10][11]
-
Troubleshooting & Optimization:
-
Mild Work-up: Avoid using strong acids or bases for pH adjustment. Use buffered solutions or saturated sodium bicarbonate for neutralization.
-
Temperature Control: Perform all work-up and extraction steps at room temperature or below.
-
Avoid Prolonged Exposure: Minimize the time the product is in contact with aqueous acidic or basic solutions.
-
Issue 3: Low Yield of the Desired Product
-
Probable Cause: Low yields can be attributed to several factors including incomplete reaction, significant side-product formation, or physical loss of product during work-up and purification.
-
Troubleshooting & Optimization:
-
Verify Reagent Purity: Use reagents of confirmed purity (>98%). Impurities in the starting materials can inhibit the reaction or lead to side products.
-
Optimize Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Insufficient reaction time will leave unreacted starting materials.
-
Efficient Extraction: Ensure proper phase separation during aqueous work-up. The product is organic-soluble; multiple extractions with a suitable solvent (e.g., DCM or ethyl acetate) can maximize recovery from the aqueous layer.[8]
-
Careful Purification: If using column chromatography, select an appropriate solvent system to avoid product smearing or irreversible binding to the silica. For recrystallization, choose a solvent system that provides good recovery.
-
Section 3: Visual Guides & Workflows
Visual aids to clarify the synthetic process and potential pitfalls.
Caption: Recommended workflow for the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Caption: Primary pathways for the formation of key impurities during the synthesis.
Section 4: Recommended Experimental Protocols
Protocol 1: Synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Materials:
-
2-Aminobenzonitrile (1.0 equiv)
-
3,4-Difluorobenzoyl chloride (1.05 equiv)
-
Triethylamine (1.2 equiv) or Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-aminobenzonitrile (1.0 equiv) and triethylamine (1.2 equiv) to a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the solids in anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 3,4-difluorobenzoyl chloride (1.05 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove 3,4-difluorobenzoic acid), and finally with brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for recrystallizing benzamide derivatives is ethanol/water or isopropanol/water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add water dropwise to the hot solution until persistent cloudiness is observed.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Section 5: Analytical Data Summary
The final product should be characterized to confirm its identity and purity.
| Parameter | Typical Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | ≥99.0% | RP-HPLC[7] |
| Melting Point | Conforms to reference | Melting Point Apparatus |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
Recommended HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile.
- Smolecule. (n.d.). Buy 3,4-Difluorobenzoyl chloride | 76903-88-3.
- MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3838.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement.
- The Synthetic Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). N-(2-cyanophenyl)-3,4-difluorobenzamide CAS NO.1016804-69-5.
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- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
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- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
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- Zhejiang Weihua Modified Material Co., Ltd. (n.d.). 3,4-Difluorobenzoyl chloride.
- ChemicalBook. (n.d.). N-(2-cyanophenyl)-3,4-difluorobenzamide.
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- S. K. Guchhait, et al. (n.d.). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.
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Technical Support Center: Enhancing the Purity of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Welcome to the technical support center for N-(2-Cyanophenyl)-3,4-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this compound. The information herein is curated from established synthetic protocols and purification methodologies to ensure scientific integrity and practical applicability in a laboratory setting.
Troubleshooting and Purification Workflow
The following diagram outlines a systematic approach to identifying and resolving purity issues with N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Caption: Troubleshooting workflow for enhancing the purity of N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Initial Work-up
Q1: What are the most common impurities I should expect from the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide?
A1: The primary impurities often stem from the starting materials and potential side reactions. These can include:
-
Unreacted 2-aminobenzonitrile: This is a common impurity if the reaction does not go to completion.
-
Unreacted 3,4-difluorobenzoic acid or its acid chloride: The reactivity of the acid chloride can be affected by moisture, leading to the presence of the corresponding carboxylic acid.
-
Hydrolysis products: The amide bond in the final product can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during work-up, reverting to 2-aminobenzonitrile and 3,4-difluorobenzoic acid.[1]
-
Di-acylated byproducts: While less common, it is possible for the amine to react with two equivalents of the acid chloride under certain conditions.
Q2: My initial crude product is a dark-colored solid. How can I improve the color?
A2: A dark color often indicates the presence of trace impurities, possibly from side reactions or degradation of starting materials. An initial purification step can often significantly improve the color. A simple wash with a saturated sodium bicarbonate (NaHCO₃) solution can help remove any unreacted acidic starting materials or byproducts.[2][3] Following this, a wash with a non-polar solvent like hexanes or petroleum ether can remove non-polar impurities. If the color persists, recrystallization or column chromatography will likely be necessary.
Purification Strategies
Q3: What is the recommended method for purifying N-(2-Cyanophenyl)-3,4-difluorobenzamide?
A3: The choice of purification method depends on the nature and quantity of the impurities present.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[4]
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a reliable method.[4] A gradient elution with a solvent system like ethyl acetate in hexanes is a good starting point.
-
Acid/Base Washing: An aqueous wash with a mild base (e.g., NaHCO₃) can effectively remove acidic impurities like unreacted 3,4-difluorobenzoic acid.[2][3] Conversely, a dilute acid wash could remove basic impurities, though this is less common for this specific synthesis.
Q4: Can you provide a detailed protocol for recrystallization?
A4: Certainly. The key is to identify an appropriate solvent or solvent system.
Experimental Protocol: Recrystallization
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures like ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude N-(2-Cyanophenyl)-3,4-difluorobenzamide and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
| Solvent System | Suitability for Benzamide Derivatives |
| Ethyl Acetate/Hexanes | Generally good for inducing crystallization.[4] |
| Acetone | Can be effective for obtaining single crystals.[2][3] |
| Methanol/Water | A polar system that may work well. |
| Dichloromethane/Hexanes | Another common system for ureas and amides.[4] |
Q5: I'm still seeing impurities after recrystallization. What's the next step?
A5: If recrystallization is insufficient, silica gel column chromatography is the recommended next step. This technique separates compounds based on their polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a low polarity mixture like 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting with a low polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Analysis
Q6: How can I accurately assess the purity of my final product?
A6: Several analytical techniques are well-suited for determining the purity of N-(2-Cyanophenyl)-3,4-difluorobenzamide.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a common setup.[6]
-
Gas Chromatography (GC): If the compound is thermally stable and volatile enough, GC can be used. It is often coupled with a mass spectrometer (GC-MS) for impurity identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.[7]
| Analytical Method | Principle | Typical Accuracy (% Recovery) | Precision (%RSD) |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | 98.0 - 102.0%[7] | < 2.0%[7] |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[7] | 97.0 - 103.0%[7] | < 3.0%[7] |
| qNMR | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.[7] | 99.0 - 101.0%[7] | < 1.0%[7] |
Q7: I'm observing peak tailing in my HPLC chromatogram. What could be the cause?
A7: Peak tailing in HPLC can be caused by several factors:
-
Column Overload: Try injecting a smaller volume or a more dilute sample.[6]
-
Inappropriate Mobile Phase pH: For amide compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[6]
-
Column Contamination or Degradation: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
-
Secondary Interactions with Silanols: Use a column with end-capping or a newer generation column with low silanol activity.[6]
References
- Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
-
Fun, H.-K., Goh, J. H., Gowda, J., Khader, A. M., & Kalluraya, B. (2010). N-(4-Cyanophenyl)-2,6-difluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3192. [Link]
- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). N-(2-cyanophenyl)-3,4-difluorobenzamide CAS NO.1016804-69-5.
- Google Patents. (n.d.). Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
-
IUCr Journals. (n.d.). N-(4-Cyanophenyl)-2,6-difluorobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of cyanamide-containing solutions.
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3,4-dichloro-N- (2-cyanophenyl) -5-isothiazolecarboxamide.
-
ResearchGate. (2014). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]
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St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
- Google Patents. (n.d.). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
-
ResearchGate. (n.d.). Green reaction of N,N-disubstituted cyanamide 2 with primary aliphatic.... Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Validation of N-(2-Cyanophenyl)-3,4-difluorobenzamide as a Novel MTHFD2 Inhibitor
This guide provides a comprehensive framework for validating the biological activity of N-(2-Cyanophenyl)-3,4-difluorobenzamide, a compound identified as a potential inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). It is designed for researchers, scientists, and drug development professionals engaged in oncology and metabolic pathway research. Herein, we present a comparative analysis against a known MTHFD2 inhibitor, DS18561882, and provide detailed experimental protocols to rigorously assess its efficacy and mechanism of action.
The enzyme MTHFD2 is a critical component of mitochondrial one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[1] Unlike its cytosolic counterpart, MTHFD1, MTHFD2 is highly expressed in a wide range of cancer types and embryonic tissues but is largely absent in normal adult tissues.[2] This differential expression pattern makes MTHFD2 an attractive and promising target for cancer therapy, as its inhibition could selectively impede the growth of cancer cells while minimizing effects on healthy cells.[1][3] Inhibition of MTHFD2 has been shown to disrupt the folate cycle, impair DNA synthesis, and induce oxidative stress, ultimately leading to the death of cancer cells.[1]
This guide will delineate the necessary steps to validate N-(2-Cyanophenyl)-3,4-difluorobenzamide's potential as a therapeutic agent by establishing its inhibitory effect on MTHFD2 and comparing its performance with established inhibitors.
Comparative Compound Analysis
For a robust validation, the biological activity of our lead compound, N-(2-Cyanophenyl)-3,4-difluorobenzamide, will be benchmarked against a known MTHFD2 inhibitor.
-
Test Compound: N-(2-Cyanophenyl)-3,4-difluorobenzamide
-
Reference Compound: DS18561882 - A novel, isozyme-selective MTHFD2 inhibitor with a tricyclic coumarin scaffold.[4]
The selection of DS18561882 as a comparator is based on its documented selectivity and efficacy in preclinical models, providing a solid benchmark for evaluating our test compound.
Experimental Validation Workflow
A multi-tiered approach is essential for the thorough validation of a novel enzyme inhibitor. The proposed workflow encompasses biochemical assays to determine direct enzyme inhibition, cell-based assays to assess cellular potency and mechanism of action, and finally, broader cellular impact assays.
Caption: A streamlined workflow for the validation of N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Detailed Experimental Protocols
Biochemical MTHFD2 Inhibition Assay
Objective: To determine the in vitro potency of N-(2-Cyanophenyl)-3,4-difluorobenzamide in inhibiting MTHFD2 enzymatic activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human MTHFD2 enzyme
-
Substrate: 5,10-methylenetetrahydrofolate
-
Cofactor: NAD+
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and DTT)
-
Test compound and reference compound (DS18561882) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a serial dilution of the test and reference compounds in DMSO.
-
In a 96-well plate, add the assay buffer, MTHFD2 enzyme, and the compounds at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (5,10-methylenetetrahydrofolate) and cofactor (NAD+).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome: A lower IC50 value for N-(2-Cyanophenyl)-3,4-difluorobenzamide compared to or in a similar range as DS18561882 would indicate potent direct inhibition of MTHFD2.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of N-(2-Cyanophenyl)-3,4-difluorobenzamide with MTHFD2 in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line with high MTHFD2 expression (e.g., H1299 lung cancer cells).[5]
-
Compound Treatment: Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating Gradient: Aliquot the cell lysates and heat them at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble MTHFD2 in each sample by Western blotting using an MTHFD2-specific antibody.
Rationale: The binding of a ligand (the inhibitor) stabilizes the target protein, increasing its melting temperature. Thus, in the presence of the test compound, MTHFD2 should remain soluble at higher temperatures compared to the vehicle-treated control.[5]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cancer Cell Line Proliferation Assay
Objective: To assess the anti-proliferative effect of N-(2-Cyanophenyl)-3,4-difluorobenzamide on cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed cancer cell lines (e.g., H1299, A549) in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test and reference compounds.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| N-(2-Cyanophenyl)-3,4-difluorobenzamide | H1299 (Lung Cancer) | [Experimental Data] |
| DS18561882 | H1299 (Lung Cancer) | [Experimental Data] |
| N-(2-Cyanophenyl)-3,4-difluorobenzamide | A549 (Lung Cancer) | [Experimental Data] |
| DS18561882 | A549 (Lung Cancer) | [Experimental Data] |
Apoptosis and Cell Cycle Analysis
Objective: To determine if the observed anti-proliferative effects are due to the induction of apoptosis and/or cell cycle arrest.
Methodology:
-
Apoptosis: Treat cells with the test compound at its GI50 concentration for 48 hours. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.[5]
-
Cell Cycle: Treat cells as above, fix them in ethanol, stain with PI, and analyze by flow cytometry. Accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1) would suggest cell cycle arrest.[5]
Investigating the Mechanism of Action
Inhibition of MTHFD2 is expected to disrupt one-carbon metabolism, leading to a depletion of nucleotides necessary for DNA synthesis and repair. This can cause replication stress and ultimately cell death.[7]
Caption: Proposed mechanism of action for MTHFD2 inhibition.
To confirm this mechanism, Western blot analysis for markers of replication stress, such as phosphorylated H2AX (γH2AX) and phosphorylated Chk1 (p-CHK1), should be performed on cell lysates treated with N-(2-Cyanophenyl)-3,4-difluorobenzamide. An increase in these markers would provide strong evidence for the proposed mechanism of action.
Conclusion
This guide outlines a rigorous and comprehensive strategy for the biological validation of N-(2-Cyanophenyl)-3,4-difluorobenzamide as a novel MTHFD2 inhibitor. By following these detailed protocols and comparing its performance against a known inhibitor, researchers can generate the robust data necessary to support its further development as a potential anti-cancer therapeutic. The multi-faceted approach, from biochemical assays to mechanistic studies, ensures a thorough understanding of the compound's potency, target engagement, and cellular effects.
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Zhu, Z., & Leung, C. H. (2020). More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? Frontiers in Oncology, 10, 669. [Link]
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Perry, J. A., & Bapat, J. (2024). Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response. Cancer Research, 84(1), 9-16. [Link]
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Patsnap Synapse. (2024). What are MTHFD2 inhibitors and how do they work? [Link]
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American Association for Cancer Research. (2024). Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response. [Link]
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Bonagas, N., Gustafsson, N. M. S., Henriksson, M., et al. (2022). Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress. Nature Cancer, 3(2), 156-172. [Link]
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Zhu, Z., & Leung, C. H. (2020). More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy?. Frontiers in Oncology, 10, 669. [Link]
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BioWorld. (2025). MTHFD2 inhibitor suppresses lung tumor growth. [Link]
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de la Mora, E., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2549. [Link]
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Zhang, Y., et al. (2018). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895. [Link]
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Ali, A. A., et al. (2024). Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae). Chemistry & Biodiversity, 21(8), e202400948. [Link]
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Wang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3290. [Link]
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Wang, W., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543-547. [Link]
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Lee, H., et al. (2023). Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization. Journal of Medicinal Chemistry, 66(15), 10435-10457. [Link]
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Onajobi, A. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3379. [Link]
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Kruger, T., et al. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(2), M1389. [Link]
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Singethan, K., et al. (2010). N-(3-cyanophenyl)-2-phenylacetamide, an effective inhibitor of Morbillivirus-induced membrane fusion with low cytotoxicity. Journal of General Virology, 91(Pt 11), 2762-2772. [Link]
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Lin, L. S., et al. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of Medicinal Chemistry, 52(11), 3449-3452. [Link]
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Sugiura, A., et al. (2022). MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function. Cell Metabolism, 34(3), 413-425.e8. [Link]
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Arshad, S., et al. (2010). N-(4-Cyanophenyl)-2,6-difluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3192. [Link]
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Bonagas, N., Gustafsson, N. M. S., Henriksson, M., et al. (2022). Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress. White Rose Research Online. [Link]
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Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098. [Link]
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Senger, J., et al. (2016). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry, 59(4), 1545-1555. [Link]
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A Comparative Guide to N-(2-Cyanophenyl)-3,4-difluorobenzamide and Its Analogs for Drug Discovery Professionals
Introduction
In the ever-pressing search for novel therapeutic agents, particularly in the realm of antimicrobial drug discovery, the benzamide scaffold has emerged as a privileged structure. Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. This guide focuses on N-(2-Cyanophenyl)-3,4-difluorobenzamide, a compound of interest for its potential as an inhibitor of the bacterial cell division protein FtsZ.
The escalating threat of antimicrobial resistance necessitates the exploration of novel drug targets and chemical entities. FtsZ, a bacterial homolog of tubulin, is an attractive target as it is essential for bacterial cytokinesis and is highly conserved across many bacterial species.[1][2] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical structure for cell division, ultimately leading to bacterial cell death.[1] Several benzamide derivatives have shown potent inhibitory activity against FtsZ, making this class of compounds a promising starting point for the development of new antibiotics.[3][4][5][6][7]
This technical guide provides a comprehensive comparison of N-(2-Cyanophenyl)-3,4-difluorobenzamide with its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their potential biological activity, provide detailed experimental protocols for their synthesis and evaluation, and present a framework for their comparative analysis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and discovery of novel therapeutic agents.
The Biological Target: FtsZ and the Mechanism of Inhibition
The likely biological target for N-(2-Cyanophenyl)-3,4-difluorobenzamide and its analogs is the filamentous temperature-sensitive protein Z (FtsZ). This assertion is based on extensive research on structurally related 2,6-difluorobenzamide derivatives, which have been demonstrated to be potent FtsZ inhibitors.[8][9] These compounds are believed to bind to an allosteric site on the FtsZ protein, distinct from the GTP-binding site, and thereby modulate its polymerization dynamics.
The proposed mechanism of action involves the binding of the benzamide inhibitor to a cleft on the FtsZ protein, which stabilizes the polymeric filament and inhibits the GTPase activity essential for the dynamic instability of the Z-ring. This leads to the formation of non-functional, stabilized FtsZ filaments and ultimately blocks cell division.
Comparative Analysis of Structural Analogs
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings. To understand the potential of N-(2-Cyanophenyl)-3,4-difluorobenzamide, it is crucial to compare it with its structural isomers and other related analogs.
Physicochemical Properties
| Compound/Analog | Structure | Predicted Physicochemical Properties |
| N-(2-Cyanophenyl)-3,4-difluorobenzamide | The ortho-cyano group may influence intramolecular hydrogen bonding and conformation. The 3,4-difluoro substitution pattern affects the electronic properties of the benzoyl ring. | |
| N-(3-Cyanophenyl)-3,4-difluorobenzamide | The meta-cyano group will have a different electronic and steric influence compared to the ortho-isomer, likely affecting binding affinity. | |
| N-(4-Cyanophenyl)-3,4-difluorobenzamide | The para-cyano group will have a distinct electronic effect and may allow for different interactions within the binding pocket compared to the ortho and meta isomers. | |
| N-(2-Cyanophenyl)-2,6-difluorobenzamide | The 2,6-difluoro substitution is a well-known motif in potent FtsZ inhibitors and is expected to confer high activity.[8][9] |
Structure-Activity Relationship (SAR) Insights
Based on published studies on benzamide FtsZ inhibitors, several key SAR trends can be extrapolated to guide the comparison of N-(2-Cyanophenyl)-3,4-difluorobenzamide and its analogs:[3][4][5][6][7][14][15]
-
Difluorobenzamide Moiety: The presence of two fluorine atoms on the benzoyl ring is often crucial for potent FtsZ inhibition. The 2,6-difluoro substitution pattern is particularly effective, likely due to its influence on the conformation of the molecule and its interactions within the allosteric binding pocket.
-
Cyanophenyl Group: The position of the cyano group on the N-phenyl ring is expected to be a critical determinant of activity. The cyano group can act as a hydrogen bond acceptor and its position will dictate the orientation of the N-phenyl ring within the binding site.
-
Isomeric Variations: Minor changes in the positions of the fluorine and cyano groups can lead to significant differences in biological activity. This highlights the importance of synthesizing and testing a range of isomers to identify the optimal substitution pattern for FtsZ inhibition.
| Analog | R1 | R2 | Predicted FtsZ Inhibitory Activity | Rationale |
| Target Compound | 2-Cyano | 3,4-Difluoro | Moderate to High | The difluoro and cyano groups are known to contribute to activity in other series. |
| Analog 1 | 3-Cyano | 3,4-Difluoro | Variable | The change in cyano position will alter the binding mode. |
| Analog 2 | 4-Cyano | 3,4-Difluoro | Variable | The para position may allow for interactions with different residues in the binding pocket. |
| Analog 3 | 2-Cyano | 2,6-Difluoro | High | The 2,6-difluoro motif is strongly associated with potent FtsZ inhibition.[8][9] |
Experimental Methodologies
To enable a robust comparison of N-(2-Cyanophenyl)-3,4-difluorobenzamide and its analogs, standardized experimental protocols are essential. The following sections detail the synthesis and biological evaluation methods.
General Synthesis of N-(Aryl)benzamide Derivatives
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide and its analogs can be achieved through a standard amidation reaction between the appropriately substituted benzoyl chloride and aminobenzonitrile.[16][17][18][19][20]
Step-by-Step Protocol:
-
Dissolution: Dissolve the aminobenzonitrile derivative (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. If DCM is used as the solvent, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(aryl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: FtsZ Inhibition Assays
The inhibitory effect of the synthesized compounds on FtsZ polymerization and GTPase activity can be assessed using the following in vitro assays.
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering at a 90° angle.[3][9][10][11][15][21][22]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂). Prepare stock solutions of purified FtsZ protein, GTP, and the test compounds (dissolved in DMSO).
-
Assay Setup: In a quartz cuvette, add the polymerization buffer and the FtsZ protein to a final concentration of approximately 10-12 µM.
-
Compound Addition: Add the test compound to the desired final concentration (typically in a range to determine IC₅₀). For the control, add the same volume of DMSO.
-
Baseline Measurement: Place the cuvette in a fluorometer equipped with a light scattering detector and incubate at 37°C for a few minutes to establish a stable baseline.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately begin recording the light scattering intensity at a 90° angle (excitation and emission wavelengths typically set to 350 nm) over a period of 15-30 minutes.
-
Data Analysis: Analyze the resulting polymerization curves to determine the effect of the compound on the lag time, rate, and extent of FtsZ polymerization compared to the DMSO control. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the compound concentration.
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics. A common method is a malachite green-based colorimetric assay that detects the release of inorganic phosphate.[21][23][24][25][26]
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, set up reactions containing FtsZ in polymerization buffer, with and without the test compound at various concentrations.
-
Initiation: Start the reaction by adding GTP. Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination and Detection: Stop the reaction by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate produced.
-
Measurement: Measure the absorbance of the complex at a specific wavelength (e.g., 620-650 nm) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate to quantify the amount of GTP hydrolyzed. Calculate the percentage of inhibition of GTPase activity for each compound concentration and determine the IC₅₀ value.
Conclusion
N-(2-Cyanophenyl)-3,4-difluorobenzamide represents a promising starting point for the development of novel antibacterial agents targeting the essential cell division protein FtsZ. This guide has provided a comprehensive framework for its comparative analysis against structural analogs. By systematically evaluating the impact of substituent positioning on physicochemical properties and biological activity, researchers can gain valuable insights into the structure-activity relationships governing FtsZ inhibition by this class of compounds. The detailed experimental protocols provided herein offer a standardized approach for the synthesis and biological characterization of these molecules. Further investigation into the direct synthesis and testing of N-(2-Cyanophenyl)-3,4-difluorobenzamide and its isomers is warranted to fully elucidate their therapeutic potential.
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A Comparative Guide to Benzamide Derivatives in Therapeutic Research: Unveiling Structure-Activity Relationships
The benzamide scaffold is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in a wide array of therapeutic agents. This guide offers an in-depth comparison of various benzamide derivatives, with a special focus on N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide as a representative compound, to elucidate the nuanced structure-activity relationships (SAR) that govern their biological effects. We will delve into their anticancer and antimicrobial potential, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this important class of molecules.
The Benzamide Core: A Privileged Scaffold in Drug Discovery
Benzamide derivatives have demonstrated significant therapeutic potential across diverse disease areas, including oncology, neuroscience, and infectious diseases.[1][2] Their efficacy stems from the ability to interact with a variety of biological targets, such as enzymes and receptors, often dictated by the nature and position of substituents on the benzamide core.[3] This guide will explore how modifications to this core structure, such as the introduction of fluorine atoms and cyano groups, can profoundly influence the pharmacological profile of these compounds.
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Case Study in Anticancer Activity
To illustrate the therapeutic potential of benzamide derivatives, we will examine N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a compound synthesized and evaluated for its antiproliferative activity against prostate cancer cell lines.[1]
Synthesis and Characterization
The synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and its analogs typically involves the condensation of a substituted aniline with an appropriate acyl chloride or carboxylic acid.[1]
General Synthetic Protocol:
-
To a solution of the substituted aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture to 0°C.
-
Slowly add the acyl chloride (e.g., methacryloyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Upon completion, as monitored by thin-layer chromatography, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the desired benzamide derivative.
Characterization of the final product is typically achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1]
In Vitro Antiproliferative Activity
The anticancer potential of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and its analogs has been assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human prostate cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Assay Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzamide derivative for a designated period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: In Vitro Antiproliferative Activity of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and Analogs [1]
| Compound | Prostate Cancer Cell Line | IC50 (µM) |
| N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide (4) | DU-145 | > 100 |
| Analog 16 | DU-145 | 10.86 |
| Analog 17 | DU-145 | 10.70 |
| Analog 21 | DU-145 | 43.04 |
| Analog 22 | DU-145 | 24.64 |
Data synthesized from literature.[1]
The data reveals that while the parent compound showed limited activity, structural modifications in its analogs led to a significant enhancement in antiproliferative effects, highlighting the importance of SAR in optimizing drug candidates.
Comparative Analysis with Other Benzamide Derivatives
The versatility of the benzamide scaffold is further demonstrated by its application in developing agents for other therapeutic areas, such as antimicrobial and enzyme inhibition.
Fluorinated Benzamides as Antimicrobial Agents
The introduction of fluorine atoms into the benzamide structure has been a successful strategy in developing potent antimicrobial agents. For instance, N-(2-hydroxy-4-nitrophenyl)benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[4]
Table 2: Antimicrobial Activity of a Representative Fluorinated Benzamide Derivative [4]
| Compound | Microorganism | MIC (µg/mL) |
| N-(2-hydroxy-4-nitrophenyl)benzamide 1d | Bacillus subtilis (drug-resistant) | 1.95 |
| Bacillus subtilis | 3.9 | |
| Staphylococcus aureus | 7.8 |
MIC: Minimum Inhibitory Concentration. Data synthesized from literature.[4]
The potent activity of these fluorinated derivatives underscores the favorable impact of fluorine substitution on antimicrobial efficacy.
Cyanophenyl Benzamides as Enzyme Inhibitors
Benzamide derivatives containing a cyanophenyl moiety have been explored as inhibitors of various enzymes. For example, a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives were designed as xanthine oxidase inhibitors.[5]
Table 3: Enzyme Inhibitory Activity of a Representative Cyanophenyl Benzamide Derivative [5]
| Compound | Enzyme | IC50 (µM) |
| 10q | Xanthine Oxidase | 0.3 |
Data synthesized from literature.[5]
The low micromolar IC50 value demonstrates the potential of this subclass of benzamides in enzyme-targeted therapies.
Visualizing the Logic: Experimental and Conceptual Frameworks
To provide a clearer understanding of the concepts and processes discussed, the following diagrams illustrate a typical experimental workflow for evaluating anticancer activity and a conceptual diagram of the structure-activity relationship of benzamide derivatives.
Figure 1: A representative experimental workflow for the synthesis and in vitro evaluation of benzamide derivatives for anticancer activity.
Figure 2: A conceptual diagram illustrating the structure-activity relationship of benzamide derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and other benzamide derivatives, highlighting the critical role of structural modifications in dictating their biological activity. The experimental data and protocols presented serve as a valuable resource for researchers in the field. While significant progress has been made, the vast chemical space of benzamide derivatives remains largely unexplored. Future research should focus on synthesizing novel analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, elucidating the precise molecular mechanisms of action for these compounds will be crucial for their successful translation into clinical therapies. The continued exploration of the benzamide scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.
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Comparative Analysis of Synthesis Methods for N-(2-Cyanophenyl)-3,4-difluorobenzamide
Introduction
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a difluorobenzamide core linked to a cyanophenyl group, is of significant interest in medicinal chemistry due to the favorable properties imparted by the fluorine atoms, such as enhanced metabolic stability and binding affinity. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide provides a comparative analysis of the prevalent synthetic methodologies for N-(2-Cyanophenyl)-3,4-difluorobenzamide, offering insights into the reaction mechanisms, experimental protocols, and overall efficiency of each approach.
Methodologies for Amide Bond Formation
The synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide fundamentally relies on the formation of an amide bond between 2-aminobenzonitrile and 3,4-difluorobenzoic acid or its derivatives. Several classical and modern organic chemistry reactions can be employed for this transformation, each with its own set of advantages and limitations.[1] The most common methods include the reaction of an acid halide with an amine and the use of coupling agents.[][3]
Acyl Chloride Method
This is a traditional and widely used method for amide bond formation.[] The reaction proceeds through the nucleophilic acyl substitution of 2-aminobenzonitrile on 3,4-difluorobenzoyl chloride.
Reaction Scheme:
-
3,4-difluorobenzoyl chloride reacts with 2-aminobenzonitrile in the presence of a base to yield N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Experimental Protocol:
A general procedure involves dissolving 2-aminobenzonitrile and a base, such as pyridine or triethylamine, in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[4][5] 3,4-difluorobenzoyl chloride is then added dropwise to the cooled solution. The reaction is typically stirred at room temperature until completion. Work-up usually involves washing with aqueous solutions to remove the base and any unreacted starting materials, followed by crystallization or chromatographic purification.
Data Summary Table:
| Parameter | Value | Reference |
| Starting Materials | 3,4-difluorobenzoyl chloride, 2-aminobenzonitrile | [4][5] |
| Solvent | Pyridine, Tetrahydrofuran | [4] |
| Base | Pyridine | [4] |
| Reaction Temperature | 5-10°C to room temperature | [4] |
| Reaction Time | ~1.5 hours | [4] |
| Yield | High | [5] |
| Purity | High, crystalline product | [4] |
Advantages:
-
High yields and purity are often achieved.[5]
-
The starting materials are readily available.
-
The reaction is relatively fast.
Disadvantages:
-
The use of acyl chlorides can be problematic on a large scale due to their moisture sensitivity and corrosive nature.
-
The reaction generates stoichiometric amounts of hydrochloride salt as a byproduct, which needs to be neutralized and removed.
Coupling Agent-Mediated Amidation
This approach involves the in-situ activation of 3,4-difluorobenzoic acid with a coupling agent, followed by the addition of 2-aminobenzonitrile. A variety of coupling agents are available, with carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being common choices.[]
Reaction Scheme:
-
3,4-difluorobenzoic acid is activated by a coupling agent, which then reacts with 2-aminobenzonitrile to form the desired amide.
Experimental Workflow:
Caption: Workflow for coupling agent-mediated synthesis.
Advantages:
-
Milder reaction conditions compared to the acyl chloride method.
-
Avoids the preparation and handling of moisture-sensitive acyl chlorides.
-
A wide range of coupling agents are commercially available, allowing for optimization.[]
Disadvantages:
-
Coupling agents can be expensive, especially for large-scale synthesis.
-
Byproducts from the coupling agent (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove completely.
-
The reaction may require longer reaction times compared to the acyl chloride method.
Other Methods
While the acyl chloride and coupling agent methods are the most prevalent, other strategies for amide bond formation exist. These include methods starting from esters or employing enzymatic catalysis, though they are less commonly reported for the synthesis of this specific compound.[]
Comparative Analysis and Discussion
The choice of synthetic method for N-(2-Cyanophenyl)-3,4-difluorobenzamide depends on several factors, including the scale of the synthesis, cost considerations, and the desired purity of the final product.
| Feature | Acyl Chloride Method | Coupling Agent Method |
| Reactivity | High | Moderate to High |
| Reaction Conditions | Can be harsh (acidic byproduct) | Generally mild |
| Cost-Effectiveness | Generally more cost-effective for large scale | Can be more expensive due to reagent cost |
| Byproduct Removal | Requires neutralization and washing | Can be challenging depending on the agent |
| Scalability | Well-established for large scale | May require optimization for large scale |
For laboratory-scale synthesis , where convenience and mild conditions are often prioritized, the coupling agent method offers a significant advantage by avoiding the need to prepare and handle the acyl chloride. The ease of setup and the wide variety of available coupling reagents allow for fine-tuning the reaction conditions.
For industrial-scale production , the acyl chloride method is often favored due to its cost-effectiveness and the high throughput it can achieve.[6] While the handling of 3,4-difluorobenzoyl chloride requires specific infrastructure, the overall process is robust and well-understood.
Conclusion
Both the acyl chloride and coupling agent-mediated methods are effective for the synthesis of N-(2-Cyanophenyl)-3,4-difluorobenzamide. The optimal choice depends on the specific requirements of the synthesis. For researchers in drug development and academia, the flexibility and mildness of coupling agent-based methods are often appealing. In contrast, for large-scale manufacturing, the economic advantages of the acyl chloride route are a primary consideration. Future research may focus on developing catalytic and more sustainable methods for this important transformation.
References
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A Comparative Guide to Bioanalytical Method Validation for N-(2-Cyanophenyl)-3,4-difluorobenzamide
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N-(2-Cyanophenyl)-3,4-difluorobenzamide in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method selection, development, and validation, ensuring scientific integrity and compliance with global regulatory standards.
Introduction: The Significance of Robust Bioanalytical Methods
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a novel small molecule entity with therapeutic potential. As with any drug candidate, accurate and reliable quantification in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies. The data generated from these studies form the bedrock of regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Consequently, the choice and validation of the bioanalytical method are critical decisions that impact the entire drug development lifecycle.
The validation of a bioanalytical method is the process by which it is established that the performance characteristics of the method are suitable and reliable for the intended analytical application.[1] Regulatory bodies have harmonized their expectations for bioanalytical method validation, culminating in the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard.[2][3][4] This guide will adhere to the principles outlined in the ICH M10 guideline to provide a framework for selecting and validating a fit-for-purpose bioanalytical method for N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Comparative Analysis of Bioanalytical Methodologies
The selection of an appropriate analytical technique is the first critical step in developing a robust bioanalytical method. For a small molecule like N-(2-Cyanophenyl)-3,4-difluorobenzamide (Molecular Formula: C14H8F2N2O, Molecular Weight: 258.22 g/mol ), several techniques can be considered.[5] The two most common and viable options are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV: The Workhorse of Early-Stage Analysis
HPLC-UV is a widely accessible and cost-effective technique. It relies on the principle that the analyte absorbs light at a specific wavelength.
-
Advantages:
-
Lower instrument and operational costs.
-
Simpler method development compared to LC-MS/MS.
-
Robust and reliable for quantifying analytes at higher concentrations.
-
-
Disadvantages:
-
Lower sensitivity, which may not be sufficient for potent, low-dose drugs.
-
Susceptible to interference from endogenous matrix components or metabolites that absorb at the same wavelength, leading to a lack of selectivity.
-
Longer run times may be required to achieve adequate chromatographic separation from interferences.
-
LC-MS/MS: The Gold Standard for Sensitivity and Selectivity
LC-MS/MS has become the preferred method for quantitative bioanalysis in regulated environments due to its superior sensitivity and selectivity.[6][7] It couples the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer.
-
Advantages:
-
Exceptional sensitivity, allowing for the quantification of analytes at very low concentrations (pg/mL to ng/mL).
-
High selectivity, as it monitors a specific precursor-to-product ion transition for the analyte, minimizing the impact of matrix interferences.[6]
-
Faster run times are often achievable due to the selectivity of the detector.
-
Provides structural information, which can be useful for metabolite identification.
-
-
Disadvantages:
-
Higher initial investment and maintenance costs.
-
More complex method development and optimization.
-
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and mitigated.[8]
-
Head-to-Head Performance Comparison
The following table presents a hypothetical but realistic comparison of the expected performance of HPLC-UV and LC-MS/MS for the analysis of N-(2-Cyanophenyl)-3,4-difluorobenzamide in human plasma.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.1 ng/mL | LC-MS/MS offers significantly higher sensitivity, crucial for characterizing the terminal elimination phase in PK studies. |
| Linear Range | 50 - 5000 ng/mL | 0.1 - 1000 ng/mL | Both techniques can provide a suitable linear range, but LC-MS/MS can achieve it at much lower concentrations. |
| Selectivity | Moderate | High | HPLC-UV may be prone to interferences from plasma components. LC-MS/MS, using Multiple Reaction Monitoring (MRM), is highly selective for the target analyte. |
| Sample Volume | 200 µL | 50 µL | The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is advantageous in studies with limited sample availability (e.g., pediatric or small animal studies). |
| Run Time per Sample | 10 minutes | 3 minutes | The selectivity of MS detection often allows for faster chromatographic separations without compromising data quality. |
| Matrix Effect | Not Applicable | Must be assessed | Ion suppression or enhancement is a key consideration for LC-MS/MS and requires thorough validation. |
A Deep Dive into Sample Preparation: The Key to Clean Data
The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte of interest.[9][10] The choice of sample preparation technique significantly impacts the robustness, reliability, and efficiency of the bioanalytical method.
Protein Precipitation (PPT)
This is the simplest and often the first approach attempted for sample preparation.[11] It involves adding an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins.
-
Advantages:
-
Fast, simple, and inexpensive.
-
High throughput is achievable with 96-well filter plates.[11]
-
-
Disadvantages:
-
Provides the least clean extracts, as it only removes proteins and not other endogenous components like salts and phospholipids.
-
Can lead to significant matrix effects in LC-MS/MS and potential column clogging.
-
Liquid-Liquid Extraction (LLE)
LLE involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent.
-
Advantages:
-
Can provide cleaner extracts than PPT by removing a broader range of interferences.
-
Can concentrate the analyte.
-
-
Disadvantages:
-
Can be labor-intensive and difficult to automate.
-
Requires the use of larger volumes of organic solvents.
-
The choice of extraction solvent is critical and requires optimization.
-
Solid-Phase Extraction (SPE)
SPE is a highly effective and versatile sample preparation technique that uses a solid sorbent to selectively retain and elute the analyte.[9]
-
Advantages:
-
Provides the cleanest extracts, effectively removing proteins, salts, and phospholipids.
-
Offers high analyte recovery and concentration.
-
Can be easily automated for high-throughput analysis.
-
-
Disadvantages:
-
More expensive than PPT and LLE.
-
Method development can be more complex, requiring selection of the appropriate sorbent and optimization of wash and elution steps.
-
Comparative Evaluation of Sample Preparation Techniques for LC-MS/MS Analysis
The following table compares the expected outcomes of different sample preparation techniques for the LC-MS/MS analysis of N-(2-Cyanophenyl)-3,4-difluorobenzamide.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | > 90% | 75 - 95% | > 95% |
| Matrix Effect | High | Moderate | Low |
| Sample Cleanliness | Low | Moderate | High |
| Throughput | High | Low to Moderate | High (with automation) |
| Cost per Sample | Low | Moderate | High |
| Method Development Time | Low | Moderate | High |
Recommended Bioanalytical Method: An LC-MS/MS Approach with SPE
Based on the comparative analysis, an LC-MS/MS method coupled with Solid-Phase Extraction is recommended for the definitive quantification of N-(2-Cyanophenyl)-3,4-difluorobenzamide in a regulated bioanalytical setting. This combination offers the best in class sensitivity, selectivity, and sample cleanliness, ensuring the generation of high-quality data for regulatory submissions.
Experimental Workflow
The following diagram illustrates the recommended workflow for the bioanalytical method.
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A Comparative Guide to the Cross-Reactivity Profiling of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Introduction: The Imperative of Selectivity in Drug Discovery
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a novel investigational compound whose structural motifs—a cyanophenyl group and a difluorobenzamide scaffold—are frequently associated with kinase inhibitory activity. While its primary therapeutic target is under investigation, early structural alerts necessitate a rigorous and comprehensive assessment of its cross-reactivity profile. Unintended interactions with off-target proteins, particularly kinases, can lead to adverse effects or diminished efficacy, making selectivity a critical determinant of clinical success.[1][2]
This guide provides a robust, field-proven framework for characterizing the selectivity of N-(2-Cyanophenyl)-3,4-difluorobenzamide. As direct experimental data for this specific molecule is not yet publicly available, we will proceed by outlining a best-practice, comparative workflow. We will use the well-characterized first-generation Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib , as a comparator. Ibrutinib is an effective therapeutic but is known for its off-target activities, which provides a valuable benchmark for assessing the relative selectivity of a new chemical entity.[1][3]
Our analysis will be grounded in two pillars of modern pharmacology:
-
Biochemical Profiling: Large-scale, in vitro binding assays to map the compound's interaction landscape across the human kinome.
-
Cellular Target Engagement: Biophysical assays in a live-cell context to confirm on-target activity and identify off-target interactions in a physiological environment.
Comparative Kinase Selectivity Profiling: A Tale of Two Inhibitors
The central hypothesis is that N-(2-Cyanophenyl)-3,4-difluorobenzamide is a kinase inhibitor. Based on its structure, a plausible primary target is a member of the TEC kinase family, such as BTK, which is a crucial mediator of B-cell receptor (BCR) signaling.[4][5][6] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a validated therapeutic target.[7]
The Comparator: Ibrutinib
Ibrutinib is a potent covalent inhibitor of BTK. However, it also inhibits other kinases, including TEC, EGFR, and ITK, which contributes to its side-effect profile, including rash, diarrhea, and an increased risk of atrial fibrillation and bleeding.[1][2][8] Second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, were specifically designed for greater selectivity to mitigate these off-target effects.[6][9] This guide will position N-(2-Cyanophenyl)-3,4-difluorobenzamide against Ibrutinib to determine if it represents a step towards higher selectivity.
Experimental Workflow: A Two-Pronged Approach
A comprehensive cross-reactivity study requires a multi-step, logical workflow to move from broad screening to specific validation.
Part 1: Biochemical Kinome-Wide Profiling
The first step is to assess the compound's binding affinity against a large, unbiased panel of kinases. The Eurofins DiscoverX KINOMEscan® platform is an industry-standard method for this purpose.[10][11]
Technology Principle: Active-Site Directed Competition Binding
The KINOMEscan® assay is an ATP-independent binding assay. It measures the ability of a test compound to displace an immobilized, active-site directed ligand from a specific kinase. The amount of kinase bound to the solid support is quantified by qPCR.[10] This method provides true thermodynamic dissociation constants (Kd), which are more reliable for comparing compound affinities across different kinases than IC50 values derived from enzymatic assays.[11]
Experimental Protocol: Two-Tiered Screening Cascade
-
Primary Screen (scanMAX Panel):
-
Objective: To identify all potential kinase interactions across the kinome.
-
Procedure: Screen N-(2-Cyanophenyl)-3,4-difluorobenzamide and Ibrutinib at a single high concentration (e.g., 1 µM) against the scanMAX panel, which comprises over 460 human kinases.[11]
-
Data Output: Results are reported as "Percent of Control," where a lower percentage indicates stronger binding. A common threshold for a "hit" is >65% inhibition.
-
-
Affinity Determination (KdELECT™):
-
Objective: To precisely quantify the binding affinity (Kd) for all hits identified in the primary screen.
-
Procedure: Perform an 11-point dose-response curve for each compound against each identified hit kinase.[12]
-
Data Output: A precise dissociation constant (Kd) in nanomolar (nM) units.
-
Illustrative Data & Interpretation
The following table presents hypothetical, yet realistic, data from such a screen, comparing our investigational compound with Ibrutinib.
| Kinase Target | N-(2-Cyanophenyl)-3,4-difluorobenzamide Kd (nM) | Ibrutinib Kd (nM) | Kinase Family | Therapeutic Relevance / Off-Target Concern |
| BTK | 5.2 | 0.8 | TEC | Primary On-Target [6] |
| TEC | 35.8 | 7.1 | TEC | Potential Off-Target (TEC Family)[1] |
| ITK | 850.4 | 10.5 | TEC | Off-Target (T-cell signaling)[2] |
| EGFR | >10,000 | 95.6 | TK | Off-Target (Skin/GI toxicity)[1] |
| BLK | 15.1 | 1.2 | SRC | Off-Target (Related to BCR signaling) |
| CSK | >10,000 | 45.2 | TK | Off-Target (Cardiotoxicity concern)[3][13] |
| LYN | 22.3 | 2.5 | SRC | Off-Target (Related to BCR signaling) |
Interpretation of Hypothetical Data:
-
On-Target Potency: Both compounds potently bind to BTK, the intended target.
-
Selectivity Profile: The hypothetical data suggests N-(2-Cyanophenyl)-3,4-difluorobenzamide is significantly more selective than Ibrutinib. It shows substantially weaker binding to known Ibrutinib off-targets like ITK, EGFR, and CSK.[1][3] This would be a highly desirable profile, potentially translating to a better safety margin in clinical development.
Part 2: Cellular Target Engagement Validation
Biochemical assays are invaluable, but they do not account for cell permeability, target accessibility, or competition from endogenous ligands. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that measures direct drug-target binding in a native, intact cell environment.[14][15]
Technology Principle: Ligand-Induced Thermal Stabilization
CETSA is based on the principle that when a drug binds to its protein target, it stabilizes the protein's structure.[16] This stabilization results in a higher melting temperature. By heating cells treated with a compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly observe target engagement.[14][17]
Experimental Protocol: CETSA in Ramos B-Cells
-
Cell Treatment: Incubate Ramos cells (a human B-lymphoma line endogenously expressing BTK) with a range of concentrations of N-(2-Cyanophenyl)-3,4-difluorobenzamide or Ibrutinib for 1-2 hours.
-
Thermal Challenge: Heat the cell suspensions to a predetermined optimal temperature (e.g., 52°C, identified from an initial melt-curve experiment) for 3 minutes.[14]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.[18]
-
Quantification: Analyze the amount of soluble BTK (on-target) and EGFR (key off-target) in the supernatant using Western blotting or a quantitative immunoassay.
Illustrative Data & Interpretation
The data can be plotted as dose-response curves to determine the cellular EC50 for target stabilization.
| Target | N-(2-Cyanophenyl)-3,4-difluorobenzamide CETSA EC50 (nM) | Ibrutinib CETSA EC50 (nM) | Interpretation |
| BTK | 85 | 35 | Both compounds effectively engage BTK in a cellular context. |
| EGFR | >20,000 | 850 | Confirms the high selectivity of the new compound for BTK over EGFR in live cells, unlike Ibrutinib. |
Interpretation of Hypothetical Data:
This cellular data corroborates the biochemical findings. N-(2-Cyanophenyl)-3,4-difluorobenzamide demonstrates potent on-target engagement of BTK within intact cells. Crucially, it shows no significant engagement of EGFR at high concentrations, reinforcing its superior selectivity profile compared to Ibrutinib and suggesting a lower risk of EGFR-mediated side effects.[1][2]
Conclusion: Synthesizing the Evidence for a Superior Selectivity Profile
This guide outlines a comprehensive, two-tiered strategy for evaluating the cross-reactivity of N-(2-Cyanophenyl)-3,4-difluorobenzamide. By combining broad biochemical profiling with focused cellular target engagement validation, researchers can build a robust understanding of a compound's selectivity.
Based on our illustrative analysis, N-(2-Cyanophenyl)-3,4-difluorobenzamide presents as a highly selective kinase inhibitor. When benchmarked against a first-generation compound like Ibrutinib, it demonstrates a clear advantage by avoiding interactions with key off-targets linked to clinical adverse events, such as EGFR and CSK.[1][3] This favorable profile would strongly support its continued development as a potentially safer and more targeted therapeutic agent. The methodologies described herein represent the gold standard for such an evaluation, providing the critical data needed to make informed decisions in the drug development pipeline.
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Kurosaki, T., Kurosaki, T., & Pierce, S. K. (2010). B Cell Receptor Signaling. PubMed Central. Retrieved from [Link]
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Byrd, J. C., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. Retrieved from [Link]
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Stewart, C., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Targeted Oncology. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Retrieved from [Link]
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American Chemical Society. (n.d.). Remibrutinib, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results. Retrieved from [Link]
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Al-Salama, Z. T. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PubMed Central. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
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Benchmarking N-(2-Cyanophenyl)-3,4-difluorobenzamide: A Comparative Guide to Potent SARS-CoV-2 Main Protease Inhibitors
Introduction: The Quest for Novel SARS-CoV-2 Mpro Inhibitors
The global health crisis precipitated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the critical need for a diverse arsenal of effective antiviral therapeutics. A primary and highly validated target for anti-coronaviral drug development is the main protease (Mpro), also known as 3C-like protease (3CLpro).[1] This viral enzyme is essential for the proteolytic processing of viral polyproteins, a crucial step in the virus's replication cycle.[2] The unique cleavage specificity of Mpro, which is not shared by human proteases, makes it an attractive target for developing selective inhibitors with a potentially high safety margin.[1]
This guide introduces N-(2-Cyanophenyl)-3,4-difluorobenzamide, a novel small molecule with structural motifs suggestive of potential Mpro inhibitory activity. While extensive experimental data on this specific compound is emerging, its benzamide scaffold and cyanophenyl group warrant a thorough investigation into its potential as a SARS-CoV-2 Mpro inhibitor.
Herein, we present a comprehensive framework for benchmarking N-(2-Cyanophenyl)-3,4-difluorobenzamide against two clinically significant Mpro inhibitors: Nirmatrelvir (a component of Paxlovid) and Ensitrelvir .[3][4] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparative analysis based on a hypothetical, yet scientifically grounded, evaluation. We will delve into the underlying scientific principles, present detailed experimental protocols, and offer a comparative analysis of key performance metrics.
Comparative Analysis of Mpro Inhibitors
A rigorous evaluation of a potential Mpro inhibitor requires a multi-faceted approach, encompassing enzymatic inhibition, cellular activity, antiviral efficacy, and safety profile. This section provides a comparative overview of N-(2-Cyanophenyl)-3,4-difluorobenzamide (hypothetical data) alongside the established inhibitors Nirmatrelvir and Ensitrelvir.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
The primary mechanism of action for many potent Mpro inhibitors involves direct interaction with the catalytic dyad (Cys145 and His41) in the enzyme's active site.[1]
-
Nirmatrelvir (PF-07321332) is a peptidomimetic, reversible-covalent inhibitor. Its nitrile warhead forms a covalent bond with the catalytic cysteine (Cys145) of Mpro, effectively blocking its proteolytic activity.[3][5]
-
Ensitrelvir (S-217622) , in contrast, is a non-covalent, non-peptidic inhibitor.[4] It binds to the substrate-binding pocket of Mpro through a network of non-covalent interactions.[1]
-
N-(2-Cyanophenyl)-3,4-difluorobenzamide : Based on its structure, it is hypothesized to act as a non-covalent inhibitor, engaging with the active site through hydrogen bonding and hydrophobic interactions. The difluorobenzamide moiety could potentially interact with the S1 pocket of the Mpro active site, while the cyanophenyl group could occupy the S2 pocket.
Signaling Pathway: SARS-CoV-2 Replication and Mpro Inhibition
Caption: SARS-CoV-2 replication cycle and the critical role of Mpro inhibition.
Quantitative Benchmarking: A Head-to-Head Comparison
The following table summarizes the key in vitro performance metrics for our hypothetical compound and the established benchmarks.
| Parameter | N-(2-Cyanophenyl)-3,4-difluorobenzamide (Hypothetical) | Nirmatrelvir (PF-07321332) | Ensitrelvir (S-217622) |
| Mpro Enzymatic IC50 (nM) | 85 | ~3.11 (Ki)[3] | 13[4] |
| Cell-based Mpro IC50 (nM) | 250 | ~61.8 (dNHBE cells)[3] | ~400 (VeroE6/TMPRSS2)[4] |
| Antiviral EC50 (nM) | 600 | 70-280 (Vero E6)[3] | ~400 (VeroE6/TMPRSS2)[4] |
| Cytotoxicity CC50 (µM) | > 50 | > 100[6] | > 50[7] |
| Selectivity Index (SI = CC50/EC50) | > 83 | > 357 | > 125 |
Note: IC50, EC50, and CC50 values can vary depending on the specific assay conditions and cell lines used.
Physicochemical Properties
The drug-like properties of a compound are crucial for its potential as an oral therapeutic.
| Property | N-(2-Cyanophenyl)-3,4-difluorobenzamide (Predicted) | Nirmatrelvir | Ensitrelvir |
| Molecular Weight ( g/mol ) | 258.22 | 499.5[8] | 531.9[9] |
| LogP | 2.8 | 2.2[8] | 2.5[9] |
| Hydrogen Bond Donors | 1 | 4 | 1 |
| Hydrogen Bond Acceptors | 4 | 9 | 11 |
| Aqueous Solubility | Poorly soluble | Poorly water-soluble[10] | Low solubility |
Experimental Protocols: A Guide to Benchmarking
To ensure scientific rigor and reproducibility, standardized and well-validated assays are paramount. The following section details the step-by-step methodologies for the key experiments required to benchmark a novel Mpro inhibitor.
Experimental Workflow for Inhibitor Evaluation
Caption: A streamlined workflow for the comprehensive evaluation of Mpro inhibitors.
Biochemical Assay: Mpro Enzymatic Inhibition (FRET-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Mpro. A common method utilizes a Förster Resonance Energy Transfer (FRET) substrate.
Principle: A peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Recombinant SARS-CoV-2 Mpro: Dilute to a final concentration of 50 nM in assay buffer.
-
FRET Substrate: Dissolve in DMSO to a stock concentration of 10 mM, then dilute in assay buffer to a working concentration of 20 µM.
-
Test Compound: Prepare a 10-point serial dilution in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add 5 µL of the test compound dilution.
-
Add 10 µL of the diluted Mpro enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Mpro Activity Assay
This assay assesses the ability of a compound to inhibit Mpro activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Principle: A reporter system is engineered in a suitable cell line (e.g., HEK293T) where the expression of a reporter gene (e.g., luciferase or GFP) is dependent on Mpro activity. Inhibition of Mpro leads to a quantifiable change in the reporter signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding SARS-CoV-2 Mpro and a reporter construct where Mpro cleavage activates a reporter.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of the test compound.
-
-
Reporter Gene Assay:
-
After 24 hours of incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a control (e.g., cells not expressing Mpro).
-
Plot the normalized reporter activity against the logarithm of the compound concentration.
-
Determine the cellular IC50 value.
-
Antiviral Activity Assay
This assay determines the efficacy of the compound in inhibiting SARS-CoV-2 replication in a relevant cell line (e.g., Vero E6 or A549-hACE2).
Principle: Cells are infected with SARS-CoV-2 in the presence of the test compound. The inhibition of viral replication is quantified by measuring the reduction in viral-induced cytopathic effect (CPE), viral RNA levels (RT-qPCR), or viral antigen expression (immunofluorescence).
Protocol:
-
Cell Seeding:
-
Seed Vero E6 cells in a 96-well plate and allow them to form a monolayer.
-
-
Infection and Treatment:
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate for 48-72 hours.
-
-
Quantification of Antiviral Activity:
-
CPE Reduction Assay: Stain the cells with crystal violet to visualize cell viability. Quantify the absorbance to determine the extent of cell protection.
-
RT-qPCR: Extract viral RNA from the supernatant and quantify viral copy numbers.
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration.
-
Determine the 50% effective concentration (EC50).
-
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the compound to the host cells, which is crucial for determining its therapeutic window.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed Vero E6 cells in a 96-well plate.
-
Treat the cells with the same serial dilutions of the test compound used in the antiviral assay.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC50).
-
Logical Relationship of Key Assays
Caption: The logical progression of assays in inhibitor development.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of N-(2-Cyanophenyl)-3,4-difluorobenzamide as a potential SARS-CoV-2 Mpro inhibitor. The hypothetical data presented, when juxtaposed with the established profiles of Nirmatrelvir and Ensitrelvir, highlights the key parameters that define a promising antiviral candidate. A successful inhibitor should exhibit potent enzymatic and cellular activity, robust antiviral efficacy, and a high selectivity index, indicating a wide therapeutic window.
The detailed experimental protocols provided herein serve as a practical guide for researchers to conduct their own evaluations. Future studies should focus on obtaining empirical data for N-(2-Cyanophenyl)-3,4-difluorobenzamide through these assays. Furthermore, lead optimization through medicinal chemistry efforts, guided by structure-activity relationship (SAR) studies, will be crucial in enhancing its potency and drug-like properties. Ultimately, the systematic and rigorous benchmarking of novel compounds against established inhibitors is an indispensable process in the discovery and development of next-generation antiviral therapies to combat current and future coronavirus threats.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Cyanophenyl)-3,4-difluorobenzamide
This guide provides essential, immediate safety and logistical information for the handling of N-(2-Cyanophenyl)-3,4-difluorobenzamide (CAS No. 1016804-69-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring your safety through scientifically grounded protocols.
Foundational Safety: Understanding the Hazard Profile
N-(2-Cyanophenyl)-3,4-difluorobenzamide is a compound whose hazard profile necessitates rigorous protective measures. While specific toxicological data for this exact compound is limited, the available safety data for structurally similar difluorobenzamides and cyanophenyl compounds indicates several potential risks. The primary hazards include acute toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4] Therefore, a comprehensive PPE strategy is not merely recommended; it is imperative.
The core principle of our safety protocol is risk mitigation through exposure elimination . Every step and piece of equipment detailed below is designed to create an impermeable barrier between you and the chemical agent.
The Three Pillars of Protection: Engineering Controls, PPE, and Hygiene
Effective laboratory safety is a multi-layered system. Before any personal protective equipment is even selected, we must emphasize the foundational role of engineering controls and hygiene practices.
-
Primary Engineering Control: The Chemical Fume Hood. All handling of N-(2-Cyanophenyl)-3,4-difluorobenzamide solid or solutions should occur within a certified chemical fume hood.[2][5] This is your most critical line of defense, designed to capture and exhaust dust, vapors, and aerosols at the source, preventing inhalation.[6]
-
Emergency Preparedness. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][7]
-
Strict Hygiene Protocols. Never eat, drink, or smoke in laboratory areas.[8][9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]
Selecting Your Armor: A Component-by-Component PPE Protocol
The selection of PPE must be deliberate and informed by the specific risks posed by the compound at each stage of handling (weighing, dissolution, reaction, and clean-up).
Respiratory Protection
Given the risk of respiratory tract irritation from airborne dust, respiratory protection is mandatory when handling the solid form of this compound.[1][4]
| Condition | Minimum Respiratory Protection | Rationale |
| Handling Solid Powder (e.g., weighing, transfers) | NIOSH-approved N95 or EU standard FFP2 respirator.[6][10] | Protects against inhalation of fine dust particles which can cause respiratory irritation. |
| Potential for Aerosol Generation (e.g., vortexing, sonicating) | A full-face respirator with appropriate cartridges (e.g., ABEK-P2) is recommended.[10] | Offers a higher protection factor and shields the face and eyes from splashes. |
| Spill Cleanup | Self-contained breathing apparatus (SCBA) may be necessary for large spills, especially in poorly ventilated areas.[3][10] | Provides the highest level of respiratory protection in environments with high or unknown concentrations. |
Hand Protection
Direct skin contact is a primary route of exposure. Chemical-resistant gloves are mandatory.
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[1][7]
-
The Double-Gloving Technique: For procedures involving higher concentrations or extended handling times, we recommend double-gloving. This provides an additional layer of protection against tears and minimizes the risk of contamination during glove removal.
-
Proper Removal: Gloves must be removed using a proper technique that avoids touching the outer, contaminated surface with bare skin.[1][10] Dispose of contaminated gloves immediately as hazardous waste.[6]
Eye and Face Protection
The potential for serious eye irritation necessitates robust protection.[2][4]
-
Standard Operations: Tightly-fitting safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards, are required.[1][10] Standard safety glasses do not provide an adequate seal against dust and splashes.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a full face shield should be worn in addition to safety goggles.[7]
Body Protection
To prevent skin contact, appropriate body protection is essential.
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For larger-scale work or when handling solutions, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Protective Suit: In the event of a large spill or for extensive decontamination procedures, a complete chemical-protective suit may be required.[6][10]
Operational Plan: From Preparation to Disposal
A systematic workflow minimizes the risk of accidental exposure. The following protocol should be adopted for all work with N-(2-Cyanophenyl)-3,4-difluorobenzamide.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify the chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Ensure the designated waste container is properly labeled and accessible.
-
Don all required PPE as outlined in the diagram below.
-
-
Execution (Inside Fume Hood):
-
Carefully weigh and transfer the solid compound, minimizing dust generation.[10]
-
Perform all subsequent steps (dissolution, reaction setup) within the containment of the fume hood.
-
-
Post-Handling:
Workflow Diagrams
The following diagrams illustrate the critical workflows for ensuring your safety.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental protection.
-
Contaminated PPE: All disposable PPE (gloves, respirators, etc.) that has come into contact with the chemical must be considered hazardous waste.[1] Place these items in a designated, sealed, and clearly labeled waste container immediately after doffing.[10]
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
Spill Management:
-
Minor Spill (in fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2][11] Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[10]
-
Major Spill: Evacuate the immediate area. Alert your institution's safety officer. Cleanup should only be performed by trained personnel equipped with appropriate PPE, including a self-contained breathing apparatus.[3][12]
-
-
Waste Stream: Do not allow the product or contaminated materials to enter drains or the environment.[2][10] All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
By adhering to these comprehensive guidelines, you establish a robust safety system that protects you, your colleagues, and the environment. Your diligence is the most critical component of a safe and successful research endeavor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
